Benzoylthiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5784. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-carbamothioylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMWMUMCNOJLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210318 | |
| Record name | Benzamide, N-(aminothioxomethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-23-3 | |
| Record name | Benzoylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-(aminothioxomethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, N-(aminothioxomethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoyl Thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12K7CS1DAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel Benzoylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of novel benzoylthiourea derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and cytotoxic properties. This document details the synthetic methodologies, analytical characterization, and includes illustrative diagrams to elucidate key processes and pathways.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a one-pot reaction involving the condensation of a substituted benzoyl isothiocyanate with a primary amine. The general synthetic scheme is versatile, allowing for the introduction of a wide array of functional groups on both the benzoyl and the amine moieties, thus enabling the generation of diverse chemical libraries for biological screening.
A common synthetic route involves the reaction of a benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an appropriate solvent like acetone to form the benzoyl isothiocyanate intermediate in situ.[1][2] Subsequent addition of a primary amine to the reaction mixture leads to the formation of the desired N,N'-disubstituted this compound derivative.[1][2]
General Experimental Protocol:
A solution of a substituted benzoyl chloride (1 equivalent) in dry acetone is added dropwise to a stirred suspension of ammonium thiocyanate (1 equivalent) in dry acetone. The reaction mixture is typically heated to reflux for a period of 1-2 hours to facilitate the formation of the benzoyl isothiocyanate. After cooling to room temperature, a solution of the desired primary amine (1 equivalent) in dry acetone is added, and the mixture is refluxed for an additional 1-3 hours.[2] Upon completion of the reaction, the mixture is cooled and poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the pure this compound derivative.[2]
Characterization of this compound Derivatives
The structural elucidation and purity assessment of the synthesized this compound derivatives are carried out using a combination of spectroscopic and analytical techniques.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic vibrational frequencies for this compound derivatives include N-H stretching (around 3100-3400 cm⁻¹), C=O stretching (around 1650-1690 cm⁻¹), and C=S stretching (around 700-800 cm⁻¹ and 1200-1350 cm⁻¹).[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the detailed molecular structure. In ¹H NMR spectra, the N-H protons typically appear as broad singlets in the downfield region (δ 9.0-12.0 ppm). Aromatic protons resonate in the range of δ 7.0-8.5 ppm.[2][3] In ¹³C NMR spectra, the carbonyl carbon (C=O) signal is observed around δ 165-170 ppm, while the thiocarbonyl carbon (C=S) appears further downfield at approximately δ 180 ppm.[5]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity.[6]
Physicochemical and Elemental Analysis
-
Melting Point: The melting point of a synthesized compound is a crucial indicator of its purity. A sharp and well-defined melting point range suggests a high degree of purity.
-
Elemental Analysis: Elemental analysis (CHN) provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined values are compared with the theoretically calculated values to confirm the empirical formula.[7]
The following table summarizes typical characterization data for a representative this compound derivative:
| Compound | Yield (%) | m.p. (°C) | IR (cm⁻¹) (ν) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Elemental Analysis (%) |
| N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea | 85 | 188-190 | 3250 (N-H), 1675 (C=O), 1340 (C=S) | 11.8 (s, 1H, NH), 11.5 (s, 1H, NH), 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H) | 180.2 (C=S), 168.5 (C=O), 150.1, 140.2, 138.5, 130.4, 129.5, 128.7, 124.1 | C: 50.1, H: 2.9, N: 12.5 (Calcd. C: 50.07, H: 2.99, N: 12.51) |
Biological Activity and Signaling Pathways
This compound derivatives have been reported to exhibit a wide range of biological activities, with antimicrobial and anticancer effects being the most prominent.
Antimicrobial Activity
Many novel this compound derivatives have demonstrated significant activity against various strains of bacteria and fungi.[7][8] The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to target and inhibit Escherichia coli DNA gyrase B, an enzyme crucial for DNA replication, thereby leading to bacterial cell death.[7][8]
The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of this compound derivatives.
Caption: Workflow for the synthesis, characterization, and antimicrobial screening of this compound derivatives.
The logical flow for the characterization process is depicted in the following diagram.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of benzoyl thiourea derivatives impregnated in bamboo charcoal / Nur Shafihusna Sobri - UiTM Institutional Repository [ir.uitm.edu.my]
- 5. icaiit.org [icaiit.org]
- 6. International Conference on Applied Innovations in IT [icaiit.org]
- 7. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Substituted this compound Derivatives: From Design to Antimicrobial Applications [ouci.dntb.gov.ua]
Spectroscopic Analysis of Benzoylthiourea: A Technical Guide Using FTIR and NMR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of benzoylthiourea, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The structural elucidation and confirmation of these molecules are paramount, and Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. This document details the experimental protocols and data interpretation for the comprehensive characterization of the this compound scaffold.
Experimental Protocols
Precise experimental procedures are critical for obtaining high-quality spectroscopic data. The following sections outline the standard methodologies for the synthesis and analysis of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of N-substituted benzoylthioureas is typically achieved through a one-pot reaction. The process involves the in-situ formation of a benzoyl isothiocyanate intermediate, which is then reacted with a primary amine.
Methodology:
-
Formation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1 equivalent) in a dry solvent such as acetone is added dropwise to a solution of ammonium thiocyanate or potassium thiocyanate (1 equivalent) in the same solvent.[4][5]
-
Reaction Mixture Reflux: The resulting mixture is refluxed for approximately one hour to facilitate the formation of the benzoyl isothiocyanate intermediate.[4]
-
Addition of Amine: After cooling the mixture to room temperature, a solution of the desired primary amine (1 equivalent) in the same solvent is added.[4]
-
Final Reflux and Precipitation: The reaction mixture is refluxed for another hour.[4] Upon cooling, the crude product often precipitates. The solid is then collected by pouring the mixture into cold water, followed by filtration.
-
Purification: The collected solid is dried and can be further purified by recrystallization from a suitable solvent like isopropanol or an ethanol/dichloromethane mixture to yield the pure this compound derivative.[3][4]
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for this compound synthesis and subsequent spectroscopic analysis.
FTIR Spectroscopic Analysis
FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: Spectra are typically recorded using the Attenuated Total Reflection (ATR) technique or by preparing a potassium bromide (KBr) pellet containing a small amount of the synthesized compound.[3][4]
-
Instrumentation: An FTIR spectrometer is used to scan the sample over the mid-infrared range, typically from 4000 to 400 cm⁻¹.[5] The resulting spectrum plots transmittance or absorbance against wavenumber (cm⁻¹).[6]
NMR Spectroscopic Analysis
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
Methodology:
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated dimethyl sulfoxide (DMSO-d₆), as benzoylthioureas often show good solubility in it.[1][5] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[7]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, at frequencies of 400 MHz for ¹H and 100 MHz for ¹³C.[4][5]
Data Presentation and Interpretation
The correlation between spectral data and molecular structure is the cornerstone of spectroscopic analysis.
FTIR Data
The FTIR spectrum of a this compound derivative displays characteristic absorption bands corresponding to its primary functional groups. The formation of intramolecular hydrogen bonds between the N-H and C=O groups can influence the position of these bands.[4]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Peak Characteristics |
| N-H (Amide & Thioamide) | Stretching (ν) | 3150 - 3410[3][4] | Medium to sharp bands |
| C=O (Amide I) | Stretching (ν) | 1630 - 1700[3][4] | Strong, sharp peak |
| N-H (Amide II) | Bending (δ) | 1500 - 1520[4] | Intense band, may overlap with aromatic C=C |
| C-N (Thioamide) | Stretching (ν) | 1330 - 1395[3][4] | Medium to strong band |
| C=S (Thioamide) | Stretching (ν) | 690 - 760[3] | Weak to medium band |
NMR Data
NMR spectra provide a detailed map of the carbon and hydrogen framework of the molecule. The use of DMSO-d₆ as a solvent is particularly useful as it allows for the observation of exchangeable N-H protons.
¹H NMR Data
The proton NMR spectrum is characterized by distinct signals for the amide, thioamide, and aromatic protons. The chemical shifts of the N-H protons are notably downfield due to the deshielding effects of the adjacent carbonyl and thiocarbonyl groups, as well as hydrogen bonding.[4]
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CO-NH-CS | 11.50 - 12.60[4][5] | Singlet (broad) | Highly deshielded due to hydrogen bonding and resonance. |
| CS-NH-Ar | 9.50 - 12.20[4][5][8] | Singlet (broad) | Position is sensitive to the substituent on the aryl ring. |
| Aromatic (Ar-H) | 7.00 - 8.40[3][5] | Multiplet | The pattern depends on the substitution of the phenyl rings. |
¹³C NMR Data
The carbon NMR spectrum is particularly useful for identifying the carbonyl and thiocarbonyl carbons, which resonate at very low fields.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| C=S (Thiocarbonyl) | 179 - 183[4] | The most downfield signal, characteristic of the thiourea moiety. |
| C=O (Carbonyl) | 169 - 171[4] | Deshielded, but to a lesser extent than the C=S carbon. |
| Aromatic (Ar-C) | 115 - 140 | Multiple signals corresponding to the aromatic carbons. |
Spectroscopic Data Correlation Diagram
Caption: Correlation of this compound functional groups with their spectral signals.
Conclusion
The combined application of FTIR and NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound derivatives. FTIR is instrumental in rapidly confirming the presence of key carbonyl, thioamide, and N-H functional groups, while ¹H and ¹³C NMR provide an unambiguous map of the molecular skeleton and the electronic environment of each atom. The data presented in this guide serve as a foundational reference for scientists engaged in the synthesis, characterization, and development of new therapeutic agents based on the versatile this compound scaffold.
References
- 1. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Substituted this compound Derivatives: From Design to Antimicrobial Applications [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. icaiit.org [icaiit.org]
- 6. azooptics.com [azooptics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-BENZOYL-2-THIOUREA(614-23-3) 1H NMR [m.chemicalbook.com]
The Analytical Fingerprint: A Technical Guide to the Elemental Analysis and Mass Spectrometry of Benzoylthiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core analytical techniques used in the characterization of benzoylthiourea compounds: elemental analysis and mass spectrometry. It is designed to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and development of these versatile molecules. This guide offers detailed experimental protocols, tabulated quantitative data for easy reference, and visual representations of experimental workflows and relevant biological pathways to facilitate a deeper understanding of the subject matter.
Elemental Analysis: Confirming the Core Composition
Elemental analysis is a fundamental technique for verifying the empirical formula of newly synthesized this compound compounds. By precisely measuring the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), researchers can confirm the purity and identity of their target molecules.
Experimental Protocol: CHNS Elemental Analysis
A standard experimental procedure for the elemental analysis of this compound derivatives is as follows:
Instrumentation: A PerkinElmer 2400 Series II CHNS/O Elemental Analyzer or equivalent.
Method: The analysis is based on the classical Pregl-Dumas method, which involves the complete combustion of the sample in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified using a thermal conductivity detector.
Procedure:
-
A precisely weighed sample of the this compound compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
The capsule is introduced into the combustion chamber, which is heated to a high temperature (typically 900-1000 °C).
-
A stream of pure oxygen is passed through the chamber to ensure complete combustion.
-
The combustion products are swept by a carrier gas (usually helium) through a reduction tube to convert nitrogen oxides to N₂.
-
The mixture of gases (CO₂, H₂O, N₂, and SO₂) then passes through a series of absorption traps or a gas chromatography column to separate the individual components.
-
The amount of each gas is measured by a thermal conductivity detector.
-
The instrument's software calculates the percentage of each element in the original sample based on the detector's response and the initial sample weight.
Calibration: The instrument is calibrated using certified organic standards with known elemental compositions (e.g., acetanilide, sulfanilamide) before analyzing the unknown samples. An accepted deviation between the calculated and experimentally found elemental analysis results is typically within ±0.4%.[1]
Quantitative Data for Elemental Analysis
The following table summarizes the theoretical (calculated) and experimentally determined (found) elemental analysis data for a selection of this compound derivatives, demonstrating the typical agreement observed.
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | C₂₁H₁₉N₃O₂S | C | 66.82 | 66.85 | [2] |
| H | 5.07 | 5.23 | [2] | ||
| N | 11.13 | 11.02 | [2] | ||
| S | 8.49 | 9.38 | [2] | ||
| 1,2-Bis[N'-(2-methoxybenzoyl)thioureido]-4-nitrobenzene | C₂₄H₂₁N₅O₆S₂ | C | 53.42 | 52.91 | [2] |
| H | 3.92 | 4.19 | [2] | ||
| N | 12.98 | 13.47 | [2] | ||
| S | 11.89 | 10.03 | [2] | ||
| 1,2-Bis[N'-(2-methoxybenzoyl)thioureido]-4-chlorobenzene | C₂₄H₂₁ClN₄O₄S₂ | C | 54.49 | 55.22 | [2] |
| H | 4.00 | 4.89 | [2] | ||
| N | 10.59 | 9.91 | [2] | ||
| S | 12.12 | 8.70 | [2] | ||
| 2-((4-Ethylphenoxy)methyl)-N-(2-fluorophenylcarbamothioyl)benzamide | C₂₃H₂₁FN₂O₂S | C | 67.63 | 67.31 | [1] |
| H | 5.18 | 4.97 | [1] | ||
| N | 7.83 | 7.74 | [1] | ||
| S | 7.85 | 8.01 | [1] |
Mass Spectrometry: Unveiling Molecular Weight and Structure
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound compounds. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers valuable insights into its structural components. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques.
Experimental Workflows
The general workflow for the mass spectrometric analysis of this compound compounds is depicted below.
Experimental Protocols
2.2.1. Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds, making it well-suited for many this compound derivatives.
-
Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific LTQ-Orbitrap XL or an Agilent 6530 Accurate-Mass Q-TOF/MS.
-
Sample Preparation: The this compound compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically in the µg/mL to ng/mL range).
-
Ionization: The sample solution is introduced into the ESI source through a capillary at a constant flow rate. A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. Analysis can be performed in both positive and negative ion modes.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole), where they are separated based on their mass-to-charge ratio (m/z).
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻) is selected in the first stage of mass analysis and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second stage of mass analysis.
2.2.2. Electron Ionization (EI) Mass Spectrometry
EI is a hard ionization technique that imparts more energy to the analyte molecules, leading to extensive fragmentation. This can be highly informative for structural elucidation, although the molecular ion peak may be weak or absent for some compounds.
-
Instrumentation: An Agilent Technologies 5975C spectrometer or a similar instrument, often coupled with a gas chromatograph (GC-MS).
-
Sample Introduction: The sample is typically introduced into the ion source after separation by gas chromatography or via a direct insertion probe. The sample must be volatile and thermally stable.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (M⁺•), which is the molecular ion.
-
Fragmentation: The high internal energy of the molecular ion leads to extensive fragmentation through various pathways.
-
Mass Analysis: The resulting positively charged fragments and the molecular ion are accelerated into the mass analyzer and separated according to their m/z ratio.
Mass Spectrometry Fragmentation Patterns
The fragmentation of this compound compounds in the mass spectrometer provides a unique fingerprint that is dependent on the compound's structure. Below are generalized fragmentation pathways observed under ESI and EI conditions.
2.3.1. ESI-MS/MS Fragmentation of Protonated Benzoylthioureas
Under positive-ion ESI conditions, this compound derivatives are typically observed as protonated molecules [M+H]⁺. The subsequent fragmentation often involves the cleavage of the amide and thioamide bonds.
2.3.2. EI-MS Fragmentation of Benzoylthioureas
Electron ionization leads to more extensive fragmentation. The initial molecular ion (M⁺•) can undergo several characteristic cleavage reactions.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula and for distinguishing between isobaric species.
| Compound | Ion Type | Calculated m/z | Observed m/z | Reference |
| N-(3-nitro-benzoylcarbamothioyl)-glycine | [M-H]⁻ | 283.26 | 282.0384 | [3] |
| N-(3-nitro-benzoylcarbamothioyl)-histidine | [M-H]⁻ | 363.35 | 362.0539 | [3] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | [M+H]⁺ | 313.1315 | 313.1318 |
Biological Activities and Signaling Pathways
This compound derivatives have garnered significant attention for their diverse biological activities, including antibacterial and anticancer properties. Understanding the molecular mechanisms underlying these activities is crucial for drug development.
Antibacterial Mechanism of Action: DNA Gyrase Inhibition
A primary antibacterial mechanism of action for many thiourea derivatives is the inhibition of DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria responsible for managing DNA supercoiling during replication.[2]
Anticancer Mechanism of Action: Induction of Apoptosis
Several this compound derivatives have demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. One of the key pathways implicated is the intrinsic apoptosis pathway.
References
One-Pot Synthesis of Substituted Benzoylthioureas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the prevalent and efficient one-pot synthesis methodologies for substituted benzoylthioureas. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document provides structured data, detailed experimental protocols, and a visual representation of the synthesis workflow to aid in the research and development of novel benzoylthiourea derivatives.
Introduction
Substituted benzoylthioureas are a class of organic compounds characterized by a benzoyl group attached to a thiourea moiety. The versatility of this scaffold allows for a wide range of substitutions on both the benzoyl and the terminal nitrogen atom, leading to a diverse library of compounds with varied physicochemical properties and biological activities. One-pot synthesis methods offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes. The most common and efficient one-pot method involves the in situ formation of a benzoyl isothiocyanate intermediate, which subsequently reacts with a primary or secondary amine.
Core Synthesis Pathway
The dominant one-pot synthesis strategy for N-benzoyl-N'-substituted thioureas proceeds via a two-step sequence in a single reaction vessel. The first step involves the reaction of a substituted benzoyl chloride with a thiocyanate salt, typically ammonium or potassium thiocyanate, in an anhydrous solvent like acetone. This reaction generates the corresponding benzoyl isothiocyanate in situ. The second step is the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group, yielding the final substituted this compound product.
Below is a diagram illustrating this experimental workflow.
Caption: One-pot synthesis workflow for substituted benzoylthioureas.
Experimental Protocols
General One-Pot Synthesis Protocol (Conventional Heating)
This protocol is adapted from the synthesis of a series of new this compound derivatives and represents a widely applicable method.[1]
Materials:
-
Substituted benzoyl chloride (1 equivalent)
-
Ammonium thiocyanate (1 equivalent)
-
Appropriate primary amine (1 equivalent)
-
Anhydrous acetone
-
Isopropanol
-
Activated carbon
Procedure:
-
To a solution of ammonium thiocyanate (0.01 mol) in 5 mL of anhydrous acetone, add a solution of the substituted benzoyl chloride (0.01 mol) in 15 mL of anhydrous acetone.
-
The reaction mixture is refluxed for 1 hour to facilitate the in situ formation of the benzoyl isothiocyanate.
-
After refluxing, the mixture is cooled to room temperature.
-
A solution of the desired primary amine (0.01 mol) in 2 mL of acetone is then added to the reaction mixture.
-
The mixture is subsequently refluxed for an additional hour.
-
After the second reflux, the mixture is cooled, and the resulting precipitate is poured into 500 mL of cold water.
-
The solid product is collected by filtration, dried, and then recrystallized from isopropanol with activated carbon to yield the purified substituted this compound.
Microwave-Assisted One-Pot Synthesis Protocol
Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional heating methods.
Materials:
-
Substituted benzoyl chloride (1 equivalent)
-
Potassium thiocyanate (1 equivalent)
-
Appropriate primary or secondary amine (1 equivalent)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted benzoyl chloride (e.g., 1 mmol) and potassium thiocyanate (1 mmol) in a suitable solvent like DMF (3-5 mL).
-
Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes) to form the isothiocyanate intermediate.
-
Cool the vessel, then add the desired amine (1 mmol) to the reaction mixture.
-
Reseal the vessel and irradiate again under microwave conditions (e.g., 80-120 °C) for another 5-15 minutes.
-
After cooling, the reaction mixture is typically poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the quantitative data for the one-pot synthesis of various substituted benzoylthioureas, highlighting the versatility and efficiency of these methods.
Conventionally Heated One-Pot Synthesis of Fluorinated Benzoylthioureas
The following data is derived from the synthesis of 2-((4-ethylphenoxy)methyl)-N-(fluorophenylcarbamothioyl)benzamides.[1]
| Amine Substituent | Product Yield (%) | Melting Point (°C) |
| 2,3,4-Trifluorophenyl | 76 | 107-108 |
| 2,4,6-Trifluorophenyl | 72 | 122-123 |
Reaction Conditions: Reflux in acetone.
It is important to note that yields for other derivatives, including those with single fluorine atoms or trifluoromethyl groups, were also reported as "good," although specific percentages were not provided in the abstract.[1]
Further research into the full texts of organic synthesis literature would be required to populate a more extensive table covering a wider array of substituents and their corresponding yields under conventional heating.
Microwave-Assisted One-Pot Synthesis Data
Microwave-assisted methods drastically reduce reaction times, often from hours to minutes, while maintaining good to excellent yields.
At present, a comprehensive, directly comparable table of various substituted benzoylthioureas synthesized via a standardized microwave protocol is not available in the provided search results. The creation of such a table would necessitate a thorough review of specialized literature on microwave-assisted organic synthesis.
Conclusion
One-pot synthesis methodologies, particularly those employing the in situ generation of benzoyl isothiocyanates, represent a highly efficient and versatile approach for the preparation of substituted benzoylthioureas. These methods are characterized by their operational simplicity, good to excellent yields, and, in the case of microwave-assisted protocols, significantly reduced reaction times. This technical guide provides a foundational understanding and practical protocols for researchers engaged in the synthesis of these biologically important molecules. For the development of extensive libraries of derivatives, further exploration of the literature for specific substrate scopes and optimized reaction conditions is recommended.
References
An In-depth Technical Guide to the Chemical Properties of N-Substituted Benzoylthioureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted benzoylthioureas are a versatile class of organic compounds characterized by a core structure containing a benzoyl group attached to a thiourea moiety. These compounds have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[1][2][3] Their structural flexibility, arising from the potential for tautomerism and various substitution patterns on the phenyl rings, allows for the fine-tuning of their chemical and biological properties.[4] This guide provides a comprehensive overview of the key chemical properties of N-substituted benzoylthioureas, detailed experimental protocols for their synthesis and characterization, and a visualization of a key biological mechanism of action.
Chemical Properties
The chemical properties of N-substituted benzoylthioureas are dictated by the interplay of the benzoyl, thiourea, and N-substituent moieties. The presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms makes them excellent ligands for a variety of metal ions, forming stable complexes.[3][5][6]
Structural Characteristics
The molecular conformation of N-substituted benzoylthioureas is a critical determinant of their reactivity and biological activity. X-ray crystallographic studies have revealed that these molecules often adopt a trans-cis configuration with respect to the positions of the substituent groups relative to the thiono C=S bond across the C–N bonds.[7] This conformation is frequently stabilized by an intramolecular hydrogen bond between the N-H proton of the thiourea and the carbonyl oxygen atom, forming a pseudo-six-membered ring.[1][8]
Table 1: Selected Crystallographic Data for Representative N-Substituted Benzoylthioureas
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2-((4-ethylphenoxy)methyl)-N-(2,4,6-trifluorophenylcarbamothioyl)benzamide (5d) | Triclinic | P-1 | 7.1369 | 11.8876 | 13.4640 | 102.869 | 91.557 | 104.241 | [1] |
N-(4-methoxybenzoyl)-N-(3-hydroxyphenyl)thiourea (1a) | Triclinic | - | - | - | - | - | - | - | [7] |
| N-(3-methoxybenzoyl)-N-(3-hydroxyphenyl)thiourea (2a) | Monoclinic | - | - | - | - | - | - | - | [7] |
| N-(2-methybenzoyl)-N'-(3-methyl-2-pyridyl)thiourea (I) | Monoclinic | P21/n | - | - | - | - | - | - | [9] |
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | Monoclinic | P2(1)/c | 7.2647 | 20.478 | 12.687 | - | 101.015 | - | [10] |
Table 2: Selected Bond Lengths and Angles for a Representative N-Substituted Benzoylthiourea
| Parameter | Bond | Length (Å) / Angle (°) | Reference |
| Bond Length | C=S | 1.670 | [9] |
| Bond Length | C=O | - | - |
| Bond Length | C-N (amide) | 1.326 | [10] |
| Bond Length | C-N (thioamide) | 1.400 | [10] |
| Dihedral Angle | Phenyl Ring 1 vs. Thiourea Plane | 52.58 | [1] |
| Dihedral Angle | Phenyl Ring 2 vs. Thiourea Plane | 66.75 | [1] |
Spectroscopic Properties
The structural features of N-substituted benzoylthioureas give rise to characteristic spectroscopic signatures.
-
Infrared (IR) Spectroscopy: The IR spectra typically show prominent stretching vibrations for N-H (around 3187-3401 cm⁻¹), C=O (around 1638-1713 cm⁻¹), C-N (around 1326-1384 cm⁻¹), and C=S (around 666-785 cm⁻¹).[9][10][11][12] The position of the C=O stretching band can be influenced by intramolecular hydrogen bonding.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the N-H protons appear as downfield signals, often in the range of δ 11.5-12.6 ppm, due to resonance and hydrogen bonding.[11] The aromatic protons resonate in the expected region of δ 6.7-8.3 ppm.[10] In ¹³C NMR, the carbonyl carbon signal is typically found around δ 170 ppm, while the thiocarbonyl carbon resonates further downfield at approximately δ 180 ppm.[9][11]
-
UV-Visible Spectroscopy: The UV-Vis spectra of these compounds in solution generally exhibit two or three absorption bands.[12] These bands, typically in the range of 205-330 nm, are attributed to π→π* and n→π* electronic transitions within the aromatic rings and the C=O and C=S chromophores.[9][12][13]
Table 3: Spectroscopic Data for Representative N-Substituted Benzoylthioureas
| Compound | IR ν(C=O) (cm⁻¹) | IR ν(C=S) (cm⁻¹) | ¹H NMR δ(N-H) (ppm) | ¹³C NMR δ(C=O) (ppm) | ¹³C NMR δ(C=S) (ppm) | UV-Vis λmax (nm) | Ref. |
| N-(Aryl)-N'-(benzoyl)thioureas | 1683-1713 | 666-785 | 11.85, 12.17 | ~170 | ~180 | 205-287 | [9][12] |
| Fluorine-substituted derivatives | 1678-1688 | 748-775 | 11.56-12.59 | 169.75-170.61 | 179.06-182.27 | - | [11] |
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 1638.67 | 754.39 | 11.26, 11.78 | - | - | - | [10] |
Experimental Protocols
Synthesis of N-Substituted Benzoylthioureas
A common and efficient method for the synthesis of N-substituted benzoylthioureas involves a one-pot reaction.[14][15] The general procedure is as follows:
-
Formation of Benzoyl Isothiocyanate: An appropriate substituted benzoyl chloride (10 mmol) is reacted with ammonium thiocyanate (15 mmol) in a dry solvent such as acetone or methylene dichloride at room temperature.[14][16] The reaction is typically stirred for 1 hour to facilitate the formation of the benzoyl isothiocyanate intermediate.[14] Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride and the isothiocyanate.[16]
-
Reaction with Amine: The desired primary aromatic or aliphatic amine (10-12 mmol) is then added directly to the reaction mixture.[1][14] The mixture is stirred for an additional 8-12 hours at room temperature.[14]
-
Work-up and Purification: The resulting mixture is filtered to remove any inorganic salts. The solvent is then removed under reduced pressure to yield the crude product.[14] The solid product is typically purified by recrystallization from a suitable solvent, such as anhydrous ethanol, to give the corresponding N-substituted this compound.[14]
References
- 1. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. A Dual Approach on Experimental, Theoretical Insight of Structural Elucidation, Hirshfeld Surface Analysis, Optical and Electrochemical Properties of Acyl Thiourea-Ethynyl Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. N-benzoyl-N'-(3-quinolinyl)thiourea | 30162-38-0 | Benchchem [benchchem.com]
A Technical Guide to the Crystal Structure Analysis of Benzoylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of benzoylthiourea derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile coordination properties. This document details the experimental protocols for their preparation and structural elucidation, presents key crystallographic data in a comparative format, and visualizes the experimental workflows and structure-activity relationships.
Introduction to this compound Derivatives
This compound derivatives are a class of organic compounds characterized by a central thiourea moiety flanked by a benzoyl group and a substituted or unsubstituted amine. The presence of carbonyl (C=O) and thiocarbonyl (C=S) groups, along with N-H protons, allows for a variety of intramolecular and intermolecular interactions, significantly influencing their crystal packing and biological function.[1] These derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, antitubercular, antimalarial, and anticancer properties.[2][3][4] The three-dimensional structure, unequivocally determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.[4][5]
Synthesis and Crystallization
The synthesis of this compound derivatives is typically achieved through a one-pot reaction involving the in-situ formation of benzoyl isothiocyanate, which subsequently reacts with a primary or secondary amine.[4][6]
General Synthesis Protocol
A common synthetic route involves the reaction of benzoyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in a suitable solvent like acetone. This is followed by the addition of an appropriate amine to the reaction mixture.[1][5]
Experimental Protocol: Synthesis of a this compound Derivative
-
Formation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1.0 equivalent) in acetone is added dropwise to a stirred suspension of potassium thiocyanate (1.0 equivalent) in acetone at room temperature. The reaction mixture is then heated to reflux for a specified period, typically 1-2 hours, to ensure the complete formation of benzoyl isothiocyanate.[4]
-
Reaction with Amine: After cooling the reaction mixture to room temperature, a solution of the desired primary or secondary amine (1.0 equivalent) in acetone is added dropwise. The resulting mixture is stirred at room temperature for 2-3 hours.[4]
-
Isolation of the Product: The reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with deionized water to remove any inorganic salts, and then dried.[7]
-
Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, isopropanol, or acetonitrile, to yield single crystals suitable for X-ray diffraction analysis.[2][7]
Single Crystal Growth
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[4]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature.[4]
Crystal Structure Determination by X-ray Diffraction
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.[5]
Experimental Workflow for Crystal Structure Analysis
The general workflow for determining the crystal structure of a this compound derivative is outlined below.
Caption: A generalized workflow for the synthesis and crystallographic analysis of this compound derivatives.
Structural Features of this compound Derivatives
The crystal structures of this compound derivatives reveal several key features that are crucial for their chemical and biological properties.
Molecular Conformation
The thiourea moiety in this compound derivatives typically adopts a trans-cis or trans-trans conformation with respect to the C-N bonds. The trans-cis conformation, where the benzoyl group is trans and the other substituent is cis to the thiono C=S group, is often stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom (N-H···O).[3][8] This interaction leads to the formation of a pseudo-six-membered ring.[9]
Intermolecular Interactions
In the solid state, this compound molecules are involved in a network of intermolecular hydrogen bonds, most commonly of the N-H···S type, which often leads to the formation of centrosymmetric dimers.[10] Other interactions, such as C-H···O, C-H···S, and π-π stacking, also play a significant role in stabilizing the crystal packing.[8][9]
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for a selection of this compound derivatives, allowing for a comparative analysis of their structural parameters.
Table 1: Crystal Data and Structure Refinement for Selected this compound Derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| HL1 [10] | C₁₁H₁₄N₂SO | Monoclinic | P2₁/c | 5.846(3) | 10.936(3) | 18.008(5) | 93.51(4) | 1148.5(8) | 4 |
| HL2 [10] | C₁₇H₂₆N₂SO | Orthorhombic | Pccn | 21.6303(15) | 17.5508(15) | 9.2246(13) | 90 | 3502.8(6) | 8 |
| HL3 [10] | C₂₁H₃₄N₂SO | Monoclinic | P2₁/n | 9.240(3) | 20.888(4) | 23.406(4) | 101.112(21) | 4430(2) | 8 |
| Compound I [3] | C₂₁H₁₉N₃O₂S | Monoclinic | P2(1)/c | 7.2647(13) | 20.478(4) | 12.687(2) | 101.015(4) | 1852.6(6) | 4 |
| Compound 5d [2] | C₂₃H₁₉F₃N₂O₂S | Triclinic | P-1 | 7.1369(2) | 11.8876(3) | 13.4640(9) | α=102.869(7) | 1075.31(10) | 2 |
| Bisthiourea [8] | C₂₂H₁₈N₄O₂S₂ | Triclinic | Pī | 9.356(2) | 13.484(3) | 17.346(4) | α=81.122(3) | 2096.1(8) | 2 |
Note: For the triclinic systems, α and γ angles are also specified in the source but omitted here for brevity. For orthorhombic systems, α, β, and γ are 90°.
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for a Representative this compound Derivative.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=S | 1.67 - 1.70 | O-C-N | 120 - 125 |
| C=O | 1.21 - 1.24 | S-C-N | 115 - 125 |
| C-N (thioamide) | 1.32 - 1.40 | C-N-C | 120 - 130 |
| C-N (amide) | 1.35 - 1.42 |
Note: These are typical ranges and can vary depending on the specific substituents and crystal environment.
Structure-Activity Relationship and Biological Implications
The structural information obtained from X-ray crystallography is vital for understanding the biological activity of this compound derivatives. For instance, the spatial arrangement of donor atoms (O, S, N) is crucial for their ability to chelate metal ions in enzymes or to interact with biological receptors.
Antimicrobial Activity
Several studies have shown that the antimicrobial activity of this compound derivatives is influenced by the nature and position of substituents on the aromatic rings. For example, the presence of electron-withdrawing groups, such as halogens, can enhance antibacterial activity.[2][6] Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like E. coli DNA gyrase B, inhibiting bacterial replication.[2]
Caption: A logical diagram illustrating the influence of substituents on the antibacterial activity of this compound derivatives.
Urease Inhibition
This compound derivatives have also been identified as potent inhibitors of the urease enzyme, which is implicated in infections caused by Helicobacter pylori. The thiourea moiety is believed to interact with the nickel ions in the active site of the enzyme, leading to its inhibition.[11]
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular conformation, intermolecular interactions, and solid-state packing. This information, in conjunction with spectroscopic and computational studies, is essential for the rational design of new derivatives with enhanced biological activities and desired material properties. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and materials science.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Substituted this compound Derivatives: From Design to Antimicrobial Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Tautomerism in Benzoylthiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylthiourea derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, is intrinsically linked to their structural and electronic characteristics.[1][2] A fundamental aspect of their chemistry is the phenomenon of tautomerism, which involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. This guide provides a comprehensive investigation into the tautomerism of this compound compounds, presenting key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in the field.
Tautomeric Forms in this compound Compounds
This compound compounds primarily exhibit thione-thiol and keto-enol tautomerism. The equilibrium between these forms is influenced by various factors, including the nature of substituents, solvent polarity, and temperature.
-
Thione-Thiol Tautomerism: This is the most prevalent form of tautomerism in benzoylthioureas, involving the migration of a proton from a nitrogen atom to the sulfur atom of the thiocarbonyl group (C=S), resulting in a thiol tautomer (C=N-SH).
-
Keto-Enol Tautomerism: This involves the migration of a proton from a nitrogen atom to the oxygen atom of the carbonyl group (C=O), leading to an enol tautomer (C=N-OH).
In the solid state, this compound derivatives predominantly exist in the thione and keto forms.[3][4] This conformation is often stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom, forming a six-membered pseudo-ring.[5] The common configuration observed is trans with respect to the C-N bond of the benzoyl group and cis with respect to the C-N bond of the thiourea moiety.[6][7]
Quantitative Data on Tautomeric Structures
The structural parameters of this compound derivatives have been extensively studied using X-ray crystallography and computational methods. The following tables summarize key bond lengths and angles for representative compounds, providing a quantitative insight into their molecular geometry.
Table 1: Selected Bond Lengths (Å) in this compound Derivatives from X-ray Crystallography
| Compound | C=S | C=O | C(O)-N | C(S)-N(H) | C(S)-N(R) | Reference |
| N,N-dimethyl-N′-(2-methylbenzoyl)thiourea | 1.685(2) | 1.226(2) | 1.392(3) | 1.353(3) | 1.341(3) | [8] |
| N,N-dibutyl-N′-(2-methylbenzoyl)thiourea | 1.691(4) | 1.222(4) | 1.395(5) | 1.352(5) | 1.340(5) | [8] |
| N,N-dihexyl-N′-(2-methylbenzoyl)thiourea | 1.687(3) | 1.225(3) | 1.396(4) | 1.355(4) | 1.338(4) | [8] |
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 1.679(2) | 1.224(2) | 1.400(3) | 1.326(2) | - | [4] |
Table 2: Selected Bond Angles (°) in this compound Derivatives from X-ray Crystallography
| Compound | O=C-N | C-N-C(S) | N-C(S)-N | Reference |
| N,N-dimethyl-N′-(2-methylbenzoyl)thiourea | 121.2(2) | 126.1(2) | 116.3(2) | [8] |
| N,N-dibutyl-N′-(2-methylbenzoyl)thiourea | 121.1(4) | 126.3(3) | 116.5(3) | [8] |
| N,N-dihexyl-N′-(2-methylbenzoyl)thiourea | 121.3(3) | 126.0(3) | 116.4(2) | [8] |
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 120.9(2) | 127.1(2) | 116.9(2) | [4] |
Experimental Protocols
A thorough investigation of tautomerism in this compound compounds relies on a combination of synthesis, purification, and characterization techniques.
Synthesis of N,N-Disubstituted-N'-Benzoylthioureas
This one-pot synthesis is a widely adopted and efficient method.[11][12][13]
-
Formation of Benzoyl Isothiocyanate: To a solution of ammonium thiocyanate (1.0 eq) in a dry solvent such as acetone, add benzoyl chloride (1.0 eq) dropwise with stirring at room temperature. The reaction mixture is then typically refluxed for 1-2 hours to ensure the complete formation of benzoyl isothiocyanate.
-
Reaction with Amine: After cooling the reaction mixture to room temperature, a solution of the desired primary or secondary amine (1.0 eq) in the same solvent is added dropwise.
-
Product Formation: The resulting mixture is stirred at room temperature or gently heated for an additional 1-3 hours.
-
Isolation and Purification: The reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for studying tautomeric equilibria in solution.[14][15][16]
-
Sample Preparation: Dissolve the purified this compound compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the ¹H NMR spectrum. The N-H protons of the thiourea moiety typically appear as broad singlets at downfield chemical shifts (δ 10-13 ppm). The chemical shifts and the number of N-H signals can provide insights into the predominant tautomeric form and the presence of intramolecular hydrogen bonding.[17]
-
¹³C NMR: Acquire the ¹³C NMR spectrum. The chemical shift of the thiocarbonyl carbon (C=S) is typically observed in the range of δ 180-190 ppm, while the carbonyl carbon (C=O) appears around δ 165-175 ppm. These distinct chemical shifts are characteristic of the thione-keto tautomer.[17]
-
Variable Temperature (VT) NMR: To study the dynamics of the tautomeric equilibrium, NMR spectra can be recorded at different temperatures. Changes in the chemical shifts and signal coalescence can provide information about the rate of interconversion between tautomers.[16]
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the key functional groups present in the molecule and confirming the dominant tautomeric form.[18][19][20]
-
Sample Preparation: Prepare a KBr pellet of the solid compound or record the spectrum of a solution in a suitable solvent.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis:
-
N-H stretching: Look for bands in the region of 3100-3400 cm⁻¹.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ is indicative of the keto form.
-
C=S stretching: The thiocarbonyl stretching vibration typically appears in the range of 700-850 cm⁻¹. The presence of this band supports the thione tautomer.
-
C-N stretching: Bands in the 1300-1500 cm⁻¹ region are associated with C-N stretching vibrations.
-
Single-Crystal X-ray Diffraction
This technique provides unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[1][8][21]
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, chloroform).[1]
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. This process yields the precise atomic coordinates and allows for the detailed analysis of the molecular geometry.
Visualizing Tautomerism and Experimental Workflow
Graphviz diagrams are provided below to illustrate the key concepts and processes involved in the investigation of this compound tautomerism.
References
- 1. benchchem.com [benchchem.com]
- 2. comporgchem.com [comporgchem.com]
- 3. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]
- 15. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Basic Biological Screening of New Benzoylthiourea Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the foundational biological screening processes for novel benzoylthiourea analogues. This compound derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] This document outlines detailed experimental protocols, presents quantitative data from representative studies, and visualizes key workflows and mechanisms to facilitate the systematic evaluation of new chemical entities in this class.
General Synthesis of this compound Analogues
The synthesis of N,N'-disubstituted benzoylthioureas is typically achieved through a straightforward, two-step, one-pot reaction. The general procedure involves the in-situ formation of a benzoyl isothiocyanate, which is then reacted with a primary amine.[1][4]
-
Isothiocyanate Formation: A solution of a substituted benzoyl chloride (1 equivalent) in a dry solvent such as acetone or tetrahydrofuran (THF) is added dropwise to a stirred solution of ammonium thiocyanate or potassium thiocyanate (1 equivalent) in the same solvent. The reaction mixture is typically refluxed for approximately one hour to facilitate the formation of the corresponding benzoyl isothiocyanate.[1]
-
Thiourea Synthesis: After cooling the mixture to room temperature, a solution of the desired primary amine (1 equivalent) in the same solvent is added. The mixture is then refluxed for another 1-2 hours until the reaction is complete (monitored by TLC).
-
Isolation and Purification: Upon cooling, the reaction mixture is poured into a large volume of cold water to precipitate the crude this compound derivative. The resulting solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol or isopropanol.[1]
-
Characterization: The chemical structures of the synthesized compounds are confirmed using various spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry (MS).[5][6][7]
Primary In-Vitro Biological Screening
The initial biological evaluation of new this compound analogues typically involves a battery of in-vitro assays to determine their cytotoxic, antimicrobial, and specific enzyme-inhibiting activities.
The MTT assay is a standard colorimetric method used to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.[8][9]
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000–10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in the culture medium and added to the wells. A vehicle control (DMSO) is also included. The plates are then incubated for 48-72 hours.[8]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[5][8]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.[8][9]
| Compound ID | Cell Line | IC₅₀ (µg/mL) | Reference |
| 1-Benzoyl-3-methylthiourea Derivative 1 | HeLa | 160 | [9] |
| 1-Benzoyl-3-methylthiourea Derivative 2 | HeLa | 383 | [9] |
| 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea | HT-29 | 1.83 | [10] |
| 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea | MCF-7 | 2.01 | [10] |
| Hydroxyurea (Reference) | HeLa | 428 | [9] |
| Cisplatin (Reference) | HT-29 | 5.46 | [10] |
The antimicrobial potential of new analogues is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a widely used quantitative technique.[1][11][12]
-
Preparation: A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.[11]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.[11]
-
Controls: Positive (microorganism with no compound) and negative (medium only) controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin, Gentamycin) is often used as a reference compound.[4]
-
Incubation: The plates are incubated for 18-24 hours at 37°C for bacteria or 48 hours at 35°C for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete visible inhibition of microbial growth.[1][12]
-
(Optional) MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The lowest concentration that results in no bacterial growth on the agar plate after incubation is the MBC.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide (5a) | E. coli | 125 | [1] |
| 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide (5a) | P. aeruginosa | 125 | [1] |
| 2-((4-ethylphenoxy)methyl)-N-((2,4,6-trifluorophenyl)carbamothioyl)benzamide (5d) | C. albicans | 62.5 | [1] |
| N-(butylcarbamothioyl)-benzamide (1e) | S. agalactiae | 62.5 | [11] |
| 4-fluorothis compound α-alanine | S. aureus | 125 | [12] |
Benzoylthioureas are known to inhibit various enzymes. Urease is a common target, particularly for compounds with potential applications against Helicobacter pylori.[13]
-
Reagents: Prepare a solution of purified urease enzyme, a urea substrate solution, and a suitable buffer (e.g., phosphate buffer). An ammonia detection system, such as the indophenol method, is also required.[13]
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of the test compound. Incubate for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. Incubate for another set period at 37°C.
-
Ammonia Quantification: Stop the reaction and quantify the amount of ammonia produced using the indophenol method, which forms a colored product that can be measured spectrophotometrically.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of ammonia production in the presence of the compound to that of an uninhibited control. The IC₅₀ value is then determined.
Visualization of Workflows and Mechanisms
Visual diagrams are crucial for understanding the overall screening cascade and the proposed mechanisms of action for active compounds.
The following diagram illustrates a typical workflow for the initial screening of a new library of this compound analogues, from synthesis to the identification of a lead compound.
Caption: A flowchart of the basic biological screening process for new compounds.
Many this compound derivatives exert their antimicrobial effects by targeting essential bacterial enzymes involved in DNA replication, such as DNA gyrase (a type II topoisomerase).[4][13][14]
Caption: Proposed pathway for the inhibition of bacterial DNA gyrase.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzoylthioureas: Design, Synthesis and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Share_it: Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds [opendata.uni-halle.de]
- 6. International Conference on Applied Innovations in IT [icaiit.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Activity Of Benzoyl And Halobenzoyl Thiourea Bearing Α- And Β-Alanine [ideas.repec.org]
- 13. benchchem.com [benchchem.com]
- 14. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Benzoylthiourea Compounds: Synthesis, Characterization, and Biological Activities
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the thiourea moiety is present in a diverse range of biologically active synthetic compounds, extensive research has not revealed evidence of naturally occurring benzoylthiourea compounds. This guide, therefore, focuses on the synthesis, characterization, and biological evaluation of synthetic this compound derivatives, a prominent area of investigation in medicinal chemistry.
Introduction
Thiourea derivatives have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[1][2] The this compound scaffold, in particular, has been the subject of extensive synthetic efforts to explore its therapeutic potential. These compounds are characterized by a central thiourea core flanked by a benzoyl group and a variously substituted aryl or alkyl group. The structural versatility of benzoylthioureas allows for the fine-tuning of their physicochemical and pharmacological properties, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the synthesis, characterization, and biological activities of this compound derivatives, with a focus on their antimicrobial properties.
Synthesis of this compound Derivatives
The general and most common method for synthesizing this compound derivatives involves the reaction of a benzoyl isothiocyanate with a primary amine. The benzoyl isothiocyanate is typically prepared in situ from the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate.
A representative synthetic workflow is illustrated below:
Detailed Experimental Protocol: Synthesis of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea
This protocol is a representative example of the synthesis of a this compound derivative.[3]
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate in acetone. To this solution, add benzoyl chloride dropwise with stirring at room temperature. The reaction mixture is typically stirred for a specified period to ensure the formation of benzoyl isothiocyanate.
-
Reaction with 4-Chloroaniline: To the freshly prepared solution of benzoyl isothiocyanate, add a solution of 4-chloroaniline in acetone dropwise.
-
Precipitation and Isolation: After the addition is complete, stir the reaction mixture for several hours. The crude product is then precipitated by pouring the reaction mixture into acidified water.
-
Purification: Collect the solid precipitate by filtration and wash it with deionized water. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure crystalline 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.[3]
Structural Characterization
The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic and crystallographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively.[1][2][4][5] The chemical shift of the N-H protons is often observed downfield due to resonance and hydrogen bonding.[1][5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands include those for N-H stretching, C=O stretching (amide), and C=S stretching (thioamide).[1][2][4][5]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[2]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[1][4][6] This technique is invaluable for unambiguously confirming the stereochemistry and conformation of the molecule.
Biological Activities of this compound Derivatives
This compound derivatives have been reported to exhibit a wide range of biological activities. The following sections summarize some of the key findings, with a focus on their antimicrobial properties.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria.[1][2][4][7][8] The proposed mechanism of action for their antibacterial activity often involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][8]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of synthetic this compound derivatives against various bacterial strains.
| Compound ID | Substituent | Test Organism | MIC (µg/mL) | Reference |
| 5a | 2-Fluorophenyl | E. coli | 625 | [1] |
| P. aeruginosa | 625 | [1] | ||
| S. aureus | 1250 | [1] | ||
| B. subtilis | 1250 | [1] | ||
| 5b | 3-Fluorophenyl | E. coli | 625 | [1] |
| P. aeruginosa | 625 | [1] | ||
| 5d | 2,4,6-Trifluorophenyl | E. coli | 1250 | [1] |
| Cpd 1 | 4-Chlorobenzoyl | MRSA | 1000 | [2] |
| Cpd 4 | 4-Nitrobenzoyl | MRSA | 1000 | [2] |
Antifungal Activity
Several this compound derivatives have also shown promising antifungal activity against a variety of fungal pathogens.[1][9] The presence of fluorine atoms in the structure has been noted to enhance the antifungal effect in some cases.[1]
| Compound ID | Substituent | Test Organism | MIC (µg/mL) | Reference |
| 5d | 2,4,6-Trifluorophenyl | C. albicans | 1250 | [1] |
Other Biological Activities
Beyond their antimicrobial properties, this compound derivatives have been investigated for a range of other biological activities, including:
-
Antitubercular Activity: Some derivatives have shown significant activity against Mycobacterium tuberculosis.[10]
-
Anticancer Activity: The cytotoxic effects of these compounds against various cancer cell lines have been explored.[3]
-
Urease Inhibition: this compound derivatives have been identified as potent inhibitors of the urease enzyme, which is implicated in infections caused by Helicobacter pylori.[3]
Proposed Mechanism of Action: DNA Gyrase Inhibition
A key proposed mechanism for the antibacterial activity of this compound derivatives is the inhibition of DNA gyrase subunit B (GyrB).[2][8] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By binding to the ATP-binding site of GyrB, these compounds can disrupt the enzyme's function, leading to bacterial cell death.
Conclusion
While naturally occurring this compound compounds have not been reported, the synthetic derivatives of this scaffold represent a rich and promising area of research in medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of new therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the discovery of novel drugs to combat a range of diseases, particularly those caused by microbial pathogens.
References
- 1. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 8. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoylthioureas: Design, Synthesis and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Theoretical Guide to Benzoylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical underpinnings of the molecular structure of benzoylthiourea and its derivatives, compounds of significant interest in medicinal chemistry and materials science. By integrating experimental findings with computational analysis, we provide a comprehensive overview of their structural characteristics, offering insights crucial for rational drug design and the development of novel materials.
Core Molecular Structure and Conformational Analysis
This compound consists of a benzoyl group connected to a thiourea moiety. The central C(O)N-C(S)N backbone is a key determinant of its chemical behavior and biological activity. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences and electronic properties of these molecules.
A salient feature of the this compound scaffold is the common adoption of a planar conformation stabilized by an intramolecular hydrogen bond between the N-H proton of the thiourea and the carbonyl oxygen atom of the benzoyl group.[1][2] This interaction results in a six-membered pseudo-ring, which significantly influences the overall molecular geometry. The C=O and C=S bonds are typically oriented in a trans configuration relative to the central C-N bond.[1][2]
Geometrical Parameters: A Comparative Overview
Theoretical calculations, often at the B3LYP level of theory with various basis sets (e.g., 6-31G, 6-311G), have been shown to be in good agreement with experimental data obtained from single-crystal X-ray diffraction.[3][4] This synergy between theoretical and experimental approaches provides a robust understanding of the molecular geometry. Below are tables summarizing key bond lengths and bond angles for representative this compound derivatives, comparing experimental (X-ray) and theoretical (DFT) values where available.
Table 1: Selected Bond Lengths (Å) for this compound Derivatives
| Bond | Derivative | Experimental (X-ray) | Theoretical (DFT) | Reference |
| C=S | N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 1.675(3) | - | [5] |
| C=O | N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 1.224(3) | - | [5] |
| N1-C9 (N-C=S) | N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 1.400(3) | - | [5] |
| N2-C10 (N-C=O) | N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 1.326(2) | - | [5] |
| C=S | 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 1.681(2) | 1.685 | [3] |
| C=O | 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 1.226(2) | 1.229 | [3] |
| N1-C8 (N-C=S) | 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 1.385(2) | 1.388 | [3] |
| N2-C8 (N-C=S) | 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 1.341(2) | 1.345 | [3] |
| N1-C7 (N-C=O) | 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 1.391(2) | 1.395 | [3] |
Table 2: Selected Bond Angles (°) for this compound Derivatives
| Angle | Derivative | Experimental (X-ray) | Theoretical (DFT) | Reference |
| N1-C9-N2 | N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 115.4(2) | - | [5] |
| S1-C9-N1 | N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 124.2(2) | - | [5] |
| S1-C9-N2 | N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 120.4(2) | - | [5] |
| O1-C7-N1 | 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 121.5(2) | 121.7 | [3] |
| N1-C8-N2 | 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 116.2(2) | 116.5 | [3] |
| S1-C8-N1 | 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 122.9(1) | 122.7 | [3] |
| S1-C8-N2 | 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 120.9(1) | 120.8 | [3] |
Experimental and Computational Methodologies
A variety of experimental and computational techniques are employed to study the molecular structure of benzoylthioureas.
Synthesis Protocols
The synthesis of this compound derivatives typically involves a one-pot reaction. A common procedure is the reaction of a substituted benzoyl chloride with potassium or ammonium thiocyanate in a suitable solvent like acetone to form an in situ benzoyl isothiocyanate. This is followed by the addition of a primary or secondary amine to yield the final this compound product.[1][6]
General Synthetic Workflow:
Spectroscopic and Crystallographic Characterization
The synthesized compounds are routinely characterized by various spectroscopic methods:
-
FT-IR Spectroscopy: Key vibrational bands include N-H stretching (around 3155-3401 cm⁻¹), C=O stretching (around 1638–1706 cm⁻¹), and C=S stretching (around 696-754 cm⁻¹).[1][5][6]
-
NMR Spectroscopy: 1H and 13C NMR spectra are used to confirm the molecular structure. The N-H protons typically appear as broad singlets at downfield chemical shifts (δ 11.5-12.6 ppm) due to hydrogen bonding.[1] The carbonyl and thiocarbonyl carbons are observed at around δ 169-171 ppm and δ 179-182 ppm, respectively.[1]
-
Single-Crystal X-ray Diffraction: This technique provides definitive proof of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and details of intermolecular interactions.[1][3][5][7][8]
Computational Details
Theoretical investigations of this compound derivatives are predominantly carried out using Density Functional Theory (DFT).
-
Software: Gaussian, SPARTAN, and other quantum chemistry packages are commonly used.[2]
-
Functional and Basis Set: The B3LYP functional is widely employed, often in conjunction with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p).[2][3][9]
-
Calculations Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.[3]
-
Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule.[9]
-
Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.[3]
-
Molecular Docking and Structure-Activity Relationships
Theoretical studies are pivotal in understanding the structure-activity relationships (SAR) of this compound derivatives, particularly in drug discovery. Molecular docking simulations are frequently used to predict the binding modes of these compounds with biological targets.
For instance, several studies have investigated the interaction of this compound derivatives with enzymes like DNA gyrase B and ribonucleotide reductase, which are targets for antibacterial and anticancer agents, respectively.[1][10][11] These in silico studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.
Logical Flow of a Typical In Silico Drug Design Study:
Conclusion
The synergy between theoretical calculations and experimental investigations has provided a deep understanding of the molecular structure of this compound derivatives. DFT methods have proven to be a reliable tool for predicting their geometric and electronic properties, which are in good agreement with experimental data. This integrated approach is invaluable for the rational design of new this compound-based compounds with tailored biological activities and material properties. The continued application of these theoretical methodologies will undoubtedly accelerate the discovery and development of novel therapeutic agents and functional materials.
References
- 1. New Substituted this compound Derivatives: From Design to Antimicrobial Applications [mdpi.com]
- 2. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. International Conference on Applied Innovations in IT [icaiit.org]
- 10. scholar.unair.ac.id [scholar.unair.ac.id]
- 11. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Unraveling the Mechanism of Action of Benzoylthiourea in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms through which benzoylthiourea and its derivatives exert their anticancer effects. The accompanying protocols offer detailed methodologies for key experiments to investigate these mechanisms in various cancer cell lines.
I. Core Mechanisms of Action
This compound derivatives exhibit a multi-faceted approach to inhibiting cancer cell growth and survival. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.
Induction of Apoptosis
A primary anticancer effect of this compound compounds is the induction of programmed cell death, or apoptosis.[1] Research indicates that these compounds predominantly activate the intrinsic apoptosis pathway, which is initiated by intracellular stress leading to mitochondrial dysfunction. Key events in this pathway include the generation of reactive oxygen species (ROS), the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade, ultimately leading to cell death.[1]
Cell Cycle Arrest
This compound derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest.[1] This arrest prevents cancer cells from proceeding through the phases of cell division, thereby inhibiting tumor growth. The specific phase of cell cycle arrest can vary depending on the derivative and the cancer cell line.
Inhibition of Proliferation-Associated Proteins
Several studies have highlighted the ability of this compound derivatives to directly target and inhibit proteins that are crucial for cancer cell growth and survival. Key protein targets include:
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Certain thiourea derivatives act as inhibitors of EGFR and HER-2, which are key drivers in many cancers, including breast cancer.[1]
-
Sirtuin 1 (SIRT1): In silico studies have predicted that some this compound derivatives target the SIRT1 receptor, a histone deacetylase that is often dysregulated in cancer.[1]
II. Quantitative Data Summary
The cytotoxic effects of various this compound derivatives have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 310 | Hydroxyurea | 9760 |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 940 | Hydroxyurea | 4580 |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Not Provided | Erlotinib | Not Provided |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | Not Provided | Erlotinib | Not Provided |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | Not Provided | Erlotinib | Not Provided |
| 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea | HT-29 (Colon) | Not Provided | Cisplatin | Not Provided |
III. Experimental Protocols
The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound derivative of interest
-
Cancer cell line of interest (e.g., MCF-7, T47D, HeLa, HT-29)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the existing medium from the wells and add the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Materials:
-
This compound derivative of interest
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound derivative of interest
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
This compound derivative of interest
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER-2, anti-p-HER-2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
IV. Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.
References
Benzoylthiourea Derivatives: A Promising Frontier in Cancer Therapy
Application Notes & Protocols for Researchers
The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a cornerstone of modern oncological research. Among the myriad of synthetic compounds explored, benzoylthiourea derivatives have emerged as a particularly promising class of molecules. Exhibiting a broad spectrum of cytotoxic activities against various cancer cell lines, these compounds often exert their effects through the modulation of key cellular signaling pathways implicated in tumorigenesis and metastasis. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data to guide researchers in the investigation of this compound derivatives as potential anticancer agents.
Mechanism of Action: Targeting Key Signaling Cascades
This compound derivatives have been shown to exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling pathways that drive cancer cell proliferation and survival.[1] A significant number of these derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[2]
The inhibition of EGFR by this compound derivatives blocks the downstream activation of two major signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][3] The MAPK pathway is crucial for regulating cell proliferation, while the PI3K-AKT-mTOR pathway is a key regulator of cell survival and apoptosis resistance.[1][3] By disrupting these pathways, this compound derivatives can effectively halt uncontrolled cell division and promote programmed cell death in cancer cells.
Figure 1: Inhibition of the EGFR signaling pathway by this compound derivatives.
Quantitative Analysis of Cytotoxic Activity
The anticancer potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of this compound derivatives against various human cancer cell lines.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) |
| 1 | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 310 |
| 2 | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 940 |
| 3 | N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Not specified |
| 4 | N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | Not specified |
| 5 | N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | Not specified |
| 6 | 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast) | 179 |
| 7 | 1-(4-hexylbenzoyl)-3-methylthiourea | MCF-7 (Breast) | 390 |
| 8 | 1-(4-hexylbenzoyl)-3-methylthiourea | WiDr (Colon) | 433 |
| 9 | 1-(4-hexylbenzoyl)-3-methylthiourea | HeLa (Cervical) | 412 |
| 10 | Benzothiazole thiourea derivative | HT-29 (Colon) | Not specified |
| 11 | Chiral Dipeptide Thiourea | BGC-823 (Stomach) | 20.9 - 103.6 |
| 12 | Chiral Dipeptide Thiourea | A-549 (Lung) | 19.2 - 112.5 |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell line, compound purity, and assay duration.
Experimental Protocols
The following section provides detailed protocols for the synthesis of this compound derivatives and the key biological assays used to evaluate their anticancer activity.
Figure 2: General experimental workflow for evaluating this compound derivatives.
Protocol 1: General Synthesis of N-Benzoyl-N'-substituted Thiourea Derivatives
This protocol describes a common method for synthesizing this compound derivatives.[4][5]
Materials:
-
Substituted benzoyl chloride
-
Ammonium thiocyanate or potassium thiocyanate
-
Appropriate primary amine
-
Acetone (anhydrous)
-
Thionyl chloride (for synthesis from carboxylic acid)
-
1,2-dichloroethane (anhydrous)
-
Hydrochloric acid (10% solution)
Procedure:
-
In situ formation of benzoyl isothiocyanate:
-
Dissolve ammonium thiocyanate (1.0 equivalent) in anhydrous acetone.
-
To this solution, add a solution of the substituted benzoyl chloride (1.0 equivalent) in anhydrous acetone dropwise.
-
Reflux the reaction mixture for approximately 1 hour. The formation of benzoyl isothiocyanate occurs in situ.
-
-
Reaction with primary amine:
-
Cool the reaction mixture to room temperature.
-
Add a solution of the desired primary amine (1.0 equivalent) in anhydrous acetone to the mixture.
-
Reflux the resulting mixture for an additional 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Isolation and purification:
-
After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.
-
Filter the solid, wash it with water, and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetone) to obtain the purified this compound derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the treated and untreated cells by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 5: Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated forms of EGFR, AKT, and ERK.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemidoc)
Procedure:
-
Protein Extraction:
-
Lyse the cells in ice-cold RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant potential for development as anticancer agents. Their ability to target key signaling pathways, induce apoptosis, and arrest the cell cycle makes them attractive candidates for further preclinical and clinical investigation. The protocols and data presented in this document provide a solid foundation for researchers to explore the therapeutic utility of this promising class of molecules. Further research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action in various cancer types.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. researchgate.net [researchgate.net]
- 4. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for Benzoylthiourea Compounds: A Focus on Antimicrobial and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of benzoylthiourea compounds. This document includes quantitative activity data, detailed experimental protocols for in vitro evaluation, and visualizations of experimental workflows and proposed mechanisms of action. The information is intended to guide researchers in the screening and development of novel this compound-based therapeutic agents.
Quantitative Antimicrobial and Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a panel of clinically relevant bacterial and fungal strains. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| BT-F1 | Monofluoro-substituted | >256 | >256 | 128 | 128 | [1][2] |
| BT-F3 | Trifluoro-substituted | >256 | >256 | 128 | >256 | [1][2] |
| BT-CF3-p | para-Trifluoromethyl | >256 | >256 | 128 | >256 | [1][2] |
| BT-CF3-m | meta-Trifluoromethyl | >256 | >256 | >256 | >256 | [1][2] |
| 4-FBTAA | 4-Fluorothis compound α-alanine | Strong Activity | - | Weak Activity | - | [3] |
| BTAA | This compound α-alanine | Strong Activity | - | Weak Activity | - | [3] |
| 4-ClBTB | 4-Chlorothis compound β-alanine | Moderate Activity | - | Weak Activity | - | [3] |
| Cpd 1 | 1-allyl-3-(4-chlorobenzoyl)thiourea | 1000 (MRSA) | - | >1000 | >1000 | [4] |
| Cpd 4 | 1-allyl-3-(4-methoxybenzoyl)thiourea | 1000 (MRSA) | - | >1000 | >1000 | [4] |
| Compound 4 | 1,2,4-triazolyl-benzoylthiourea | 16 (Clinical Isolate) | - | - | - | [5] |
Note: '-' indicates data not available in the cited sources. MRSA: Methicillin-resistant Staphylococcus aureus.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Reference |
| BT-F1 | Monofluoro-substituted | >256 | [1][2] |
| BT-F3 | Trifluoro-substituted | 128 | [1][2] |
| BT-CF3-p | para-Trifluoromethyl | >256 | [1][2] |
| BT-CF3-m | meta-Trifluoromethyl | >256 | [1][2] |
| SB2 | ortho-methylated thiophene-based | 78.1 - 625 | [6] |
Experimental Protocols
The following are detailed protocols for the evaluation of the antimicrobial and antifungal activity of this compound compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the quantitative assessment of the antimicrobial activity of this compound compounds using the broth microdilution method.
Materials:
-
This compound compounds
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Dissolve the this compound compounds in DMSO to create a stock solution (e.g., 10 mg/mL). Further dilute the stock solution in the appropriate broth to the desired starting concentration.
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the starting compound solution to the first well of each row and mix thoroughly. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
Protocol 2: Assessment of Antibiofilm Activity
This protocol is for evaluating the ability of this compound compounds to inhibit the formation of microbial biofilms.
Materials:
-
Materials from Protocol 1
-
Methanol for fixation
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Perform the broth microdilution assay as described in Protocol 1 (steps 1-6).
-
Biofilm Staining: After the incubation period for MIC determination, carefully discard the planktonic cells from the wells.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Quantification: Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Analysis: Compare the absorbance of the compound-treated wells to the growth control wells to determine the percentage of biofilm inhibition.
Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of action for this compound compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. mdpi.com [mdpi.com]
- 2. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity Of Benzoyl And Halobenzoyl Thiourea Bearing Α- And Β-Alanine [ideas.repec.org]
- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzoylthiourea Derivatives in Agricultural Research as Pesticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylthiourea derivatives are a versatile class of organic compounds that have garnered significant attention in agricultural research due to their broad spectrum of biological activities. These compounds, characterized by a core structure containing a benzoyl group linked to a thiourea moiety, have shown considerable promise as insecticides, fungicides, herbicides, and antiviral agents. Their diverse modes of action and the potential for chemical modification to enhance efficacy and selectivity make them attractive candidates for the development of novel crop protection agents. This document provides a comprehensive overview of the application of this compound derivatives as pesticides, including detailed experimental protocols for their evaluation and a summary of their biological activities.
Insecticidal Applications
This compound derivatives are most renowned for their insecticidal properties, primarily acting as insect growth regulators (IGRs).
Mechanism of Action: Chitin Synthesis Inhibition
The primary mode of action of insecticidal this compound derivatives is the inhibition of chitin synthesis in insects. Chitin is a crucial component of the insect's exoskeleton. By disrupting the production of chitin, these compounds interfere with the molting process, leading to abnormal cuticle formation and ultimately, the death of the insect, particularly in the larval stages. This targeted mechanism of action makes them relatively safe for non-target organisms, such as mammals and beneficial insects, that do not synthesize chitin.
Caption: Mechanism of Chitin Synthesis Inhibition by this compound.
Quantitative Insecticidal Activity Data
The following table summarizes the insecticidal activity of selected this compound derivatives against various insect pests. The activity is often expressed as the median lethal concentration (LC50), which is the concentration of the compound required to kill 50% of the test population.
| Compound ID | Target Insect | Instar | LC50 (ppm) | Reference |
| Compound 1 | Spodoptera littoralis | 2nd | 73.125 | [1] |
| Compound 2 | Spodoptera littoralis | 2nd | 26.635 | [1] |
| Compound 3 | Spodoptera littoralis | 2nd | 17.082 | [1] |
| Compound 1 | Spodoptera littoralis | 4th | >500 | [1] |
| Compound 2 | Spodoptera littoralis | 4th | >500 | [1] |
| Compound 3 | Spodoptera littoralis | 4th | 60.832 | [1] |
| 2a | Spodoptera littoralis | 2nd & 4th | Moderate Activity | [2] |
| 2b | Spodoptera littoralis | 2nd & 4th | Moderate Activity | [2] |
| 2c | Spodoptera littoralis | 2nd & 4th | Moderate Activity | [2] |
Experimental Protocol: Insecticidal Bioassay (Leaf Dipping Method)
This protocol is adapted for assessing the insecticidal activity of this compound derivatives against leaf-eating insects like Spodoptera littoralis.
Materials:
-
This compound derivatives
-
Acetone or other suitable solvent
-
Triton X-100 or another suitable surfactant
-
Distilled water
-
Castor bean leaves or other suitable host plant leaves
-
Petri dishes or glass jars
-
Filter paper
-
Second and fourth instar larvae of the target insect
-
Micropipettes
-
Beakers and flasks
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetone).
-
Prepare a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 500, 250, 125, 62.5 ppm).
-
Add a surfactant (e.g., Triton X-100 at 0.1%) to each dilution to ensure proper wetting of the leaves.
-
Prepare a control solution containing the solvent and surfactant at the same concentration as the test solutions.
-
-
Leaf Treatment:
-
Excise fresh, undamaged host plant leaves.
-
Dip each leaf into a test solution for 30 seconds with gentle agitation.
-
Allow the leaves to air-dry on a clean surface for at least one hour.
-
-
Bioassay:
-
Place a treated leaf in each Petri dish or glass jar lined with filter paper.
-
Introduce a known number of larvae (e.g., 10) of a specific instar into each dish.
-
For the control group, use leaves dipped in the control solution.
-
Replicate each concentration and the control at least three times.
-
-
Incubation and Observation:
-
Maintain the bioassay containers at a constant temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16:8 h light:dark).
-
Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula: Corrected % mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group.
-
Calculate the LC50 values and their 95% confidence limits using probit analysis.
-
Fungicidal Applications
Certain this compound derivatives have demonstrated significant activity against a range of plant pathogenic fungi.
Mechanism of Action
The precise mechanism of fungicidal action for many this compound derivatives is still under investigation. However, it is believed that they may disrupt the fungal cell membrane integrity, inhibit key enzymes involved in fungal metabolism, or interfere with chitin synthesis in the fungal cell wall, similar to their insecticidal action.
Quantitative Fungicidal Activity Data
The following table presents the fungicidal activity of some this compound and related benzoylurea derivatives. Activity is often reported as the Minimum Inhibitory Concentration (MIC) or the 50% effective concentration (EC50).
| Compound ID | Target Fungus | Activity Metric | Value (µg/mL) | Reference |
| 4j | Rhizoctonia solani | EC50 | 6.72 | [3] |
| 4l | Rhizoctonia solani | EC50 | 5.21 | [3] |
| Hymexazol (Control) | Rhizoctonia solani | EC50 | 6.11 | [3] |
| 4l | Botrytis cinerea (cucumber) | Inhibition at 50 µg/mL | 50.15% | [3] |
| 4j | Phomopsis sp. | Inhibition at 50 µg/mL | 49.84% | [3] |
| 5a | Escherichia coli | MIC | 128 | [4] |
| 5b | Escherichia coli | MIC | 128 | [4] |
| 5d | Escherichia coli | MIC | 128 | [4] |
| 5d | Candida albicans | MIC | 128 | [4] |
Experimental Protocol: Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is used to determine the in vitro antifungal activity of this compound derivatives against filamentous fungi.
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (90 mm)
-
Cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Amended Media:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Autoclave the PDA medium and cool it to about 50-55°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO does not inhibit fungal growth (typically <1%).
-
Pour the amended PDA into sterile Petri dishes.
-
Prepare control plates containing PDA with the same concentration of DMSO as the treatment plates.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test fungus (e.g., 25-28°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.
-
Calculate the EC50 value by performing a regression analysis of the inhibition percentage against the logarithm of the compound concentration.
-
Herbicidal Applications
This compound derivatives have also been explored for their herbicidal properties, showing activity against various weed species.
Mechanism of Action
Some acylthiourea derivatives have been found to inhibit acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.
Caption: Herbicidal Mechanism via AHAS Inhibition.
Quantitative Herbicidal Activity Data
The following table shows the herbicidal activity of some this compound derivatives against common weeds.
| Compound ID | Target Weed | Activity Metric | Value/Result | Reference |
| 4j | Brassica napus | Root Growth Inhibition at 100 mg/L | 98% | [5] |
| 4l | Brassica napus | Root Growth Inhibition at 100 mg/L | 96% | [5] |
| 4d | Brassica napus | Root Growth Inhibition at 100 mg/L | 81.5% | [5] |
| 4f | Digitaria sanguinalis | Root Growth Inhibition at 100 mg/L | 81% | [5] |
| 4f | AHAS Enzyme | Inhibition at 100 mg/L | 37.05% | [5] |
Experimental Protocol: Herbicidal Bioassay (Seed Germination and Seedling Growth)
This protocol assesses the pre-emergence herbicidal activity of this compound derivatives.
Materials:
-
This compound derivatives
-
Acetone or other suitable solvent
-
Distilled water
-
Petri dishes (90 mm)
-
Filter paper (Whatman No. 1)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Growth chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Prepare a series of aqueous dilutions from the stock solution to obtain the desired test concentrations.
-
The final solvent concentration should be non-phytotoxic.
-
-
Bioassay Setup:
-
Place two layers of filter paper in each Petri dish.
-
Add a specific volume (e.g., 5 mL) of the test solution or distilled water (for control) to each dish to saturate the filter paper.
-
Place a known number of seeds (e.g., 20) on the moist filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Incubate the dishes in a growth chamber with controlled temperature, humidity, and photoperiod suitable for the test species.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-14 days), count the number of germinated seeds.
-
Measure the root and shoot length of the seedlings.
-
Calculate the germination inhibition percentage and the root/shoot growth inhibition percentage relative to the control.
-
Determine the EC50 values for germination and seedling growth.
-
Antiviral Applications
Some this compound derivatives have shown potential in controlling plant viral diseases, such as that caused by the Tobacco Mosaic Virus (TMV).
Mechanism of Action
The antiviral mechanism of this compound derivatives is not fully elucidated but is thought to involve the inhibition of viral replication or assembly. Some studies suggest that these compounds may interact with the viral coat protein, preventing the formation of complete, infectious virus particles.
Quantitative Antiviral Activity Data
The following table summarizes the anti-TMV activity of a thiourea derivative.
| Compound ID | Virus | Activity Type | Inhibition Rate (%) at 500 µg/mL | Reference |
| 2009104 | TMV | Curative | 53.3 | [6] |
| 2009104 | TMV | Protective | 58.9 | [6] |
| 2009104 | TMV | Inactivation | 84.9 | [6] |
| Ningnanmycin (Control) | TMV | Curative | 51.2 | [6] |
Experimental Protocol: Antiviral Bioassay (Half-Leaf Method)
This protocol is used to evaluate the in vivo antiviral activity of compounds against TMV in a suitable host plant like Nicotiana tabacum.
Materials:
-
This compound derivatives
-
Solvent and surfactant
-
TMV inoculum
-
Host plants (Nicotiana tabacum) at the 5-6 leaf stage
-
Carborundum (abrasive)
-
Phosphate buffer
Procedure:
-
Plant Preparation:
-
Grow healthy host plants under controlled greenhouse conditions.
-
-
Inoculation and Treatment:
-
Curative Activity: Dust the leaves of the host plant with carborundum. Inoculate the entire leaf with TMV by gently rubbing the leaf surface with a cotton swab dipped in the virus inoculum. After 2-3 days, spray the left side of the leaf with the test compound solution and the right side with a control solution.
-
Protective Activity: Spray the left side of the leaf with the test compound solution and the right side with a control solution. After 24 hours, inoculate the entire leaf with TMV as described above.
-
Inactivation Activity: Mix the TMV inoculum with the test compound solution and let it stand for 30 minutes. Inoculate the left side of a leaf with this mixture and the right side with a mixture of the virus and a control solution.
-
-
Incubation and Observation:
-
Keep the plants in a greenhouse for 3-4 days to allow for the development of local lesions.
-
-
Data Collection and Analysis:
-
Count the number of local lesions on both the treated and control halves of the leaves.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where 'C' is the number of lesions on the control half and 'T' is the number of lesions on the treated half.
-
General Experimental Workflow
The following diagram illustrates a general workflow for the discovery and evaluation of this compound derivatives as potential pesticides.
Caption: Workflow for Pesticide Discovery and Evaluation.
Conclusion
This compound derivatives represent a promising and versatile scaffold for the development of new agricultural pesticides. Their diverse biological activities, coupled with favorable characteristics such as high efficacy and selectivity, warrant further investigation. The protocols and data presented in this document provide a foundational framework for researchers and scientists to explore the potential of these compounds in addressing the ongoing challenges in crop protection. Further research focusing on structure-activity relationships, mechanism of action, and formulation optimization will be crucial in translating the potential of this compound derivatives into effective and sustainable agricultural solutions.
References
- 1. www2.mst.dk [www2.mst.dk]
- 2. vb.vda.lt [vb.vda.lt]
- 3. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus [mdpi.com]
Application Notes and Protocols for Molecular Docking Studies of Benzoylthiourea with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in silico and in vitro evaluation of benzoylthiourea derivatives as potential therapeutic agents. It includes detailed protocols for molecular docking simulations, methods for assessing antimicrobial activity, and a summary of quantitative data from relevant studies. Visualizations of key signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction to this compound Derivatives
This compound derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, antimicrobial, and enzyme inhibitory effects.[1] The therapeutic potential of these compounds is largely attributed to their ability to interact with various biological targets, which can be effectively studied using molecular docking techniques.[1][2] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.[3]
Molecular Docking Protocols
Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein target. The following protocol outlines a general workflow for docking this compound derivatives using AutoDock Vina, a widely used open-source docking program.
Protocol: Molecular Docking using AutoDock Vina
This protocol describes the essential steps for preparing the protein receptor and the this compound ligand, performing the docking simulation, and analyzing the results.
Materials:
-
Computer with AutoDock Vina, MGLTools, and PyMOL installed.
-
Protein Data Bank (PDB) file of the target protein.
-
Structure file (e.g., MOL, SDF) of the this compound derivative.
Procedure:
-
Protein Preparation:
-
Download the PDB file of the target protein from the RCSB Protein Data Bank.
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Open the cleaned protein PDB file in AutoDockTools (ADT).
-
Add polar hydrogens to the protein by selecting Edit > Hydrogens > Add.
-
Add Kollman charges by selecting Edit > Charges > Add Kollman Charges.
-
Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose).[4][5]
-
-
Ligand Preparation:
-
Draw the this compound derivative using a chemical drawing software like ChemDraw or Marvin Sketch and save it as a MOL or SDF file.
-
Open the ligand file in ADT.
-
Define the rotatable bonds and save the ligand in PDBQT format (Ligand > Input > Open).[4]
-
-
Grid Box Generation:
-
With the prepared protein loaded in ADT, define the binding site by creating a grid box.
-
Center the grid box on the active site of the protein, ensuring it is large enough to encompass the entire binding pocket (Grid > Grid Box).[4][6]
-
Note the coordinates (center x, y, z) and dimensions (size x, y, z) of the grid box.
-
-
Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the command: vina --config conf.txt --log log.txt.[5]
-
-
Results Analysis:
-
The output file will contain multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol).
-
Visualize the docking results by loading the protein PDBQT and the output ligand PDBQT file into PyMOL or another visualization tool.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the this compound derivative and the protein's active site residues.
-
In Vitro Experimental Protocols
Following in silico analysis, promising this compound derivatives are typically synthesized and evaluated for their biological activity through in vitro assays. The following protocol details the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Protocol: Antimicrobial Susceptibility Testing by Agar Dilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Materials:
-
This compound compound.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Agar (MHA).
-
Sterile petri dishes.
-
Sterile saline or broth.
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
-
Preparation of Agar Plates with Antimicrobial Agent:
-
Prepare a series of twofold dilutions of the antimicrobial stock solution in sterile water or buffer.[8]
-
For each concentration, add a specific volume of the diluted antimicrobial solution to molten MHA (kept at 50°C) to achieve the desired final concentration.[9]
-
Pour the agar mixture into sterile petri dishes and allow them to solidify.[9]
-
Prepare a control plate containing MHA without any antimicrobial agent.
-
-
Inoculation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Spot-inoculate a standardized amount of the bacterial suspension onto the surface of each agar plate, including the control plate.[7]
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.[7]
-
-
Determination of MIC:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of the this compound compound that completely inhibits the visible growth of the bacteria.[7]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various molecular docking and in vitro studies of this compound derivatives.
| Compound | Target Protein | PDB ID | Docking Score/Binding Affinity (kcal/mol) | Reference |
| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA gyrase subunit B | 1KZN | -91.2304 (Rerank Score) | [10] |
| 4CFBNTU | Human ROS1 Kinase | 3ZBF | -7.93 | [11] |
| 3CFBNTU | Human ROS1 Kinase | 3ZBF | -8.23 | [11] |
| 4OCBNTU | Human ROS1 Kinase | 3ZBF | -7.73 | [11] |
| 4TBBNTU | Human ROS1 Kinase | 3ZBF | -7.60 | [11] |
| 1,3-dithis compound (DBTU) | PBP2a | 4CJN | < -5.75 | [12] |
| 1,3-dithis compound (DBTU) | FaBH | 2QO0 | < -4.7935 | [12] |
| Compound 5e | E. coli DNA gyrase B | - | -63.91 | [3] |
| Compound 5a | E. coli DNA gyrase B | - | -61.58 | [3] |
| Compound | Organism | IC50/MIC (µg/mL) | Reference |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 breast cancer cells | IC50: 3.17 mM | [13] |
| 4-t-butyl-BPTU | MCF-7 breast cancer cells | IC50: 17.03 µM | [14] |
| 4CFBNTU | DPPH radical scavenging | IC50: 189.6 ppm | [11] |
| 3CFBNTU | DPPH radical scavenging | IC50: 294.5 ppm | [11] |
| Compound 5a | E. coli | MIC: 128 | [3] |
| Compound 5b | E. coli | MIC: 128 | [3] |
| Compound 5d | E. coli | MIC: 128 | [3] |
| Compound 5e | E. coli | MIC: 128 | [3] |
| 1-allyl-3-benzoylthiourea | MRSA | MIC: 1000 | [10] |
| 1-allyl-3-(4-chlorobenzoyl)thiourea | MRSA | MIC: 1000 | [10] |
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of DNA gyrase inhibition by this compound derivatives.
Caption: Experimental workflow for this compound drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. woah.org [woah.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
- 8. google.com [google.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 13. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jppres.com [jppres.com]
Application Notes & Protocols: In Vitro Evaluation of Benzoylthiourea Cytotoxicity on MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzoylthiourea derivatives are a class of organic compounds that have attracted significant interest in medicinal chemistry due to their diverse pharmacological properties, including potential anticancer activities.[1][2] These compounds are versatile building blocks for developing new therapeutic agents.[1] This document provides detailed protocols for evaluating the in vitro cytotoxicity of this compound compounds against MCF-7 human breast cancer cells, a commonly used model for estrogen receptor-positive breast cancer. The methodologies covered include cell viability assessment, apoptosis detection, and cell cycle analysis, providing a comprehensive framework for preliminary drug screening.
Quantitative Data Summary: Cytotoxicity of this compound Derivatives
The cytotoxic effects of various this compound derivatives on MCF-7 cells are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%.[2] The following table summarizes IC50 values reported in the literature for different derivatives.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | 0.31 | [2] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | [2] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1470 | [2] |
| 4-t-butylbenzoyl-3-allylthiourea | MCF-7/HER-2 | 640 | [2][3] |
| Diarylthiourea (Compound 4) | MCF-7 | 338.33 | [4] |
| N,N'-disubstituted thiourea derivatives (Compound 15) | MCF-7 | 25.8 | [5] |
| N,N'-disubstituted thiourea derivatives (Compound 16) | MCF-7 | 48.3 | [5] |
| N-benzoyl-N'-phenylthiourea (BFTU) & 4 derivatives | MCF-7 | Showed higher cytotoxic activity than Hydroxyurea | [6] |
Note: The cytotoxic efficacy can vary significantly based on the specific chemical structure of the derivative.[1][7]
Experimental Workflow
The overall workflow for evaluating the cytotoxicity of this compound compounds involves several sequential stages, from cell culture preparation to data analysis.
Caption: General experimental workflow for in vitro cytotoxicity evaluation.
Experimental Protocols
MCF-7 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing MCF-7 cells to ensure they are healthy and in the exponential growth phase before experimentation.
-
Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[8]
-
Cell Seeding: Culture MCF-7 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.[8][9]
-
Subculturing: When cells reach 80-90% confluency, wash them with Phosphate-Buffered Saline (PBS).[10]
-
Detachment: Add Trypsin-EDTA to detach the cells from the flask surface.[10]
-
Neutralization: Neutralize the trypsin with a complete culture medium and centrifuge the cell suspension.
-
Resuspension: Resuspend the cell pellet in a fresh medium for counting and seeding into experimental plates.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12]
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium.[13][14] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11][13]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle (e.g., DMSO) controls.[11]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C until purple formazan crystals are visible.[11][12][13]
-
Formazan Solubilization: Carefully discard the medium without disturbing the crystals.[13] Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[11][13][14]
-
Data Acquisition: Gently shake the plate for 10-15 minutes in the dark to ensure complete dissolution.[11][13] Measure the absorbance at 540-595 nm using a microplate reader.[13]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]
Protocol: Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed 1 x 10^6 MCF-7 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the this compound compound at its IC50 concentration for 24 hours.[4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) dyes to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.[4] The results will quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[4]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of the cell population.
-
Cell Preparation: Seed MCF-7 cells (e.g., 3 x 10^5 cells/well) and treat with the this compound compound for 24 hours.[15]
-
Fixation: Harvest the cells, wash with ice-cold PBS, and fix them in ice-cold 70% ethanol overnight at 4°C.[15][16] This permeabilizes the cells.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[15][16]
-
Incubation: Incubate for 30 minutes in the dark.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][15]
Mechanism of Action & Signaling Pathways
The anticancer effects of this compound derivatives in MCF-7 cells are multifaceted, primarily involving the induction of apoptosis and arrest of the cell cycle.[2][4] Some derivatives may also act as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[6]
Studies suggest that certain thiourea derivatives can trigger the intrinsic apoptotic pathway. This process is characterized by DNA damage, which leads to cell cycle arrest, typically at the S or G2/M phase, and subsequent activation of a caspase cascade.[4] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are key events that lead to the activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in programmed cell death.[8][17]
Caption: Plausible intrinsic apoptotic pathway induced by this compound.
References
- 1. icaiit.org [icaiit.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells - Ubaya Repository [repository.ubaya.ac.id]
- 7. International Conference on Applied Innovations in IT [icaiit.org]
- 8. Benzoyl-xanthone derivative induces apoptosis in MCF-7 cells by binding TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchtweet.com [researchtweet.com]
- 14. MTT assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy [frontiersin.org]
- 17. Benzoyl-xanthone derivative induces apoptosis in MCF-7 cells by binding TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzoylthiourea Derivatives as Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of benzoylthiourea derivatives as a versatile class of enzyme inhibitors. It includes quantitative data on their inhibitory activity against key enzymes, detailed protocols for in vitro assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound derivatives are a class of organic compounds characterized by a central thiourea moiety linked to a benzoyl group and a substituted aryl or alkyl group. This structural motif has proven to be a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] A primary mechanism through which these compounds exert their effects is via the inhibition of various enzymes crucial to pathological or physiological processes.[2] Their ability to coordinate with metal ions in enzyme active sites, often through the sulfur atom of the thiocarbonyl group, and to form extensive hydrogen bond networks, makes them potent inhibitors of several enzyme classes, including urease, carbonic anhydrase, α-glucosidase, and tyrosinase.[2] These inhibitory activities position this compound derivatives as promising candidates for the development of novel therapeutics for a variety of conditions, including bacterial infections, glaucoma, diabetes, and skin hyperpigmentation disorders.[3][4][5][6]
General Experimental Workflow
The evaluation of this compound derivatives as enzyme inhibitors typically follows a structured workflow, from initial design and synthesis to detailed kinetic analysis. This process allows for the systematic identification and characterization of potent and selective inhibitors.
Caption: General workflow for identifying and characterizing this compound enzyme inhibitors.
Urease Inhibition
Application Note: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[7] In human pathogens like Helicobacter pylori, this activity is a key virulence factor, allowing the bacterium to survive in the acidic environment of the stomach, leading to conditions like gastritis and peptic ulcers.[1][7] this compound derivatives have been identified as potent urease inhibitors, disrupting the survival of these pathogens.[1][4] They are investigated for applications in agriculture to prevent the loss of urea-based fertilizers and in medicine to combat urease-dependent pathogens.[4][7]
Biological Pathway
Caption: Inhibition of urease-catalyzed urea hydrolysis by this compound derivatives.
Quantitative Data: Urease Inhibition
| Compound Class | Target Urease | IC50 Value (µM) | Reference |
| N-monoarylacetothiourea (b19) | H. pylori Urease | 0.16 ± 0.05 | [8] |
| Benzoylselenoureas (BSU) | C. neoformans Urease | 0.00095 - 0.01395 | [9] |
| Benzoylthioureas (BTUs) | Jack Bean Urease | Active (specific IC50 not listed) | [4] |
| N-alkyl benzoylthioureas (BTU1) | Jack Bean Urease | More active than alkylated derivatives | [7] |
Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol is adapted from the common method of quantifying ammonia production.
Materials:
-
Urease enzyme (e.g., from Jack Bean or H. pylori)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Urea solution (Substrate)
-
This compound test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (alkaline phenol-hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of urease in phosphate buffer. Prepare serial dilutions of the this compound derivatives to be tested.
-
Pre-incubation: In a 96-well plate, add 25 µL of the enzyme solution to wells containing 5 µL of the various inhibitor concentrations. Include a positive control (a known inhibitor like thiourea) and a negative control (solvent only).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 55 µL of urea solution to each well.
-
Reaction Time: Incubate the reaction mixture for a set time (e.g., 30 minutes) at 37°C.
-
Ammonia Quantification: Stop the reaction and quantify the ammonia produced. This is often done by adding 45 µL of phenol reagent and 70 µL of alkali reagent to each well, incubating for 50 minutes, and then measuring the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [1 - (OD_test / OD_control)] * 100. The IC50 value is determined by plotting the inhibition percentage against the inhibitor concentrations.
Carbonic Anhydrase (CA) Inhibition
Application Note: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][10] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[3][10] Inhibition of specific CA isoforms is a therapeutic strategy for several diseases. For example, inhibiting CA II and IV in the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), which is a primary treatment for glaucoma.[3][11] Certain isoforms like CA IX and XII are overexpressed in tumors and are targets for anticancer therapies.[3][10] this compound derivatives have emerged as potent inhibitors of various CA isoforms.[3]
Biological Pathway (Glaucoma)
Caption: this compound derivatives inhibit carbonic anhydrase, reducing aqueous humor secretion.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound Class/Derivative | Target Isoform | IC50 (µM) | Reference |
| Sulfonamide-substituted thiourea (Cmpd 18) | hCA IX | 0.21 ± 0.09 | [12] |
| Phthalazine substituted thiourea (Cmpd 3a) | hCA I | 6.40 | [12] |
| Phthalazine substituted thiourea (Cmpd 3a) | hCA II | 6.13 | [12] |
| Sulfonamide-substituted amides (related class) | hCA II | 0.18 ± 0.05 | [10] |
| Sulfonamide-substituted amides (related class) | hCA IX | 0.17 ± 0.05 | [10] |
| Sulfonamide-substituted amides (related class) | hCA XII | 0.58 ± 0.05 | [10] |
Experimental Protocol: CA Inhibition (Esterase Assay)
This protocol describes a common colorimetric method for assessing CA inhibition.[12]
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
p-Nitrophenyl acetate (pNPA) solution (Substrate, dissolved in acetonitrile)
-
This compound test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare a stock solution of the carbonic anhydrase in Tris-HCl buffer. Prepare serial dilutions of the inhibitor compounds to be tested.
-
Assay Reaction Setup: In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and varying concentrations of the inhibitor. Prepare a control well without any inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl acetate. The final volume in each well should be consistent (e.g., 200 µL).
-
Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The esterase activity of CA hydrolyzes pNPA to p-nitrophenol, which is yellow.
-
Data Analysis: The rate of reaction is determined from the slope of the absorbance vs. time curve.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition
Application Note: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates and disaccharides into monosaccharides, primarily glucose.[5][13] The inhibition of this enzyme slows down carbohydrate digestion and delays glucose absorption, which is a critical therapeutic strategy for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus.[5][14] Acarbose is a standard drug that works by this mechanism.[15] Numerous this compound derivatives have been synthesized and shown to be potent α-glucosidase inhibitors, often exhibiting greater potency than acarbose.[5][15]
Biological Pathway (Hyperglycemia)
Caption: Inhibition of α-glucosidase by this compound derivatives to control hyperglycemia.
Quantitative Data: α-Glucosidase Inhibition
| Compound Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| This compound (TU-14) | α-Glucosidase | 0.60 ± 0.02 | [15] |
| This compound (TU-8) | α-Glucosidase | 1.59 ± 0.04 | [15] |
| Triazinoindole-bearing thiosemicarbazides | α-Glucosidase | 1.30 ± 0.01 to 35.80 ± 0.80 | [5] |
| 1-phenylthiourea derivative (9a) | α-Glucosidase | 9770 (IC50 = 9.77 mM) | [16] |
| Standard Drug (Acarbose) | α-Glucosidase | 37.38 ± 1.37 / 38.60 ± 0.20 | [5] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is based on a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[16]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution
-
This compound test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add 100 µL of phosphate buffer, 20 µL of the enzyme solution, and 20 µL of the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the pNPG substrate solution to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for another 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated relative to a control without an inhibitor. The IC50 value is determined from the dose-response curve.
Tyrosinase Inhibition
Application Note: Tyrosinase is a copper-containing enzyme that plays a central role in melanin biosynthesis.[6][17] It catalyzes the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[18] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetics industry as skin-lightening agents and in medicine for treating conditions like melasma.[19] Phenylthiourea is a well-known tyrosinase inhibitor, and various this compound derivatives have been investigated for this activity.[18][20]
Biological Pathway (Melanogenesis)
Caption: Inhibition of tyrosinase by this compound derivatives blocks melanin synthesis.
Quantitative Data: Tyrosinase Inhibition
| Compound Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Thioacetazone (thiourea-containing drug) | Mushroom Tyrosinase | 14 | [6][18] |
| Ambazone (thiourea-containing drug) | Mushroom Tyrosinase | 15 | [6][18] |
| Indole–thiourea derivative (4b) | Mushroom Tyrosinase | 5.9 ± 2.47 | [19] |
| Standard Drug (Kojic Acid) | Mushroom Tyrosinase | 16.4 ± 3.53 | [19] |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol is based on the spectrophotometric measurement of dopachrome formation from L-DOPA.[2]
Materials:
-
Mushroom tyrosinase
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
L-DOPA solution (Substrate)
-
This compound test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer. Prepare various concentrations of the test compounds.
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase enzyme solution.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the L-DOPA substrate to each well to start the reaction.
-
Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes).
-
Calculation: Determine the reaction rate from the absorbance data. Calculate the percentage of inhibition for each compound concentration compared to a control reaction without an inhibitor. The IC50 value is derived from the resulting dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, syntheses and evaluation of benzoylthioureas as urease inhibitors of agricultural interest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of N-alkyl chains in benzoyl-thiourea derivatives on urease inhibition: Soil studies and biophysical and theoretical investigations on the mechanism of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 14. Discovery of novel α-glucosidase inhibitors’ hypoglycemic activity | BioWorld [bioworld.com]
- 15. Synthesis and characterization of some novel benzoyl thioureas as potent α-glucosidase inhibitors: In vitro and in silico: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. mdpi.com [mdpi.com]
- 17. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Benzoylthiourea Derivatives as Corrosion Inhibitors for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of benzoylthiourea derivatives as potent corrosion inhibitors for mild steel, particularly in acidic environments. The information presented herein is collated from various scientific studies and is intended to facilitate further research and application in industrial and academic settings.
The primary mechanism of corrosion inhibition by this compound derivatives involves their adsorption onto the mild steel surface. This forms a protective barrier that shields the metal from corrosive agents.[1] The presence of heteroatoms such as sulfur, nitrogen, and oxygen in their molecular structure facilitates this adsorption process through the formation of coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.[2][3] This interaction is a combination of physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer).[2]
Data Presentation: Performance of this compound Derivatives
The inhibition efficiency of various this compound derivatives is influenced by their chemical structure, concentration, and the corrosive environment. The following tables summarize key quantitative data from published research, offering a comparative overview of their performance.
Table 1: Inhibition Efficiency of Various this compound Derivatives on Mild Steel in 1.0 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Method | Reference |
| 1-Benzoyl-3,3-diphenylthiourea | 1 x 10⁻³ | 91.2 | Weight Loss | [4] |
| 1-Benzoyl-3,3-dibenzylthiourea | 1 x 10⁻³ | 95.8 | Weight Loss | [4][5] |
| 1-Benzoyl-3,3-diethylthiourea | 1 x 10⁻³ | 85.4 | Weight Loss | [4] |
| 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea (T1) | 4 x 10⁻⁴ | > 90 | Weight Loss & LPR | [6][7] |
| 1-(4-chlorobenzoyl)-3-(3-chloro-2-fluorophenyl)thiourea (T2) | 4 x 10⁻⁴ | > 90 | Weight Loss & LPR | [6] |
| 1-(4-chlorobenzoyl)-3-(6-chloro-2-fluoro-3-methoxyphenyl)thiourea (T3) | 4 x 10⁻⁴ | > 90 | Weight Loss & LPR | [6][7] |
| 1-N-(1’-(1’,2’,4’-triazole))acetyl-4-N-benzoylthiosemicarbazide (TBU) | 1 x 10⁻³ | 97.5 | Weight Loss & Electrochemical | [8] |
Table 2: Electrochemical Parameters for Mild Steel in 1.0 M HCl in the Presence of this compound Derivatives
| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Reference |
| Blank | - | -485 | 1122 | [4] |
| 1-Benzoyl-3,3-dibenzylthiourea | 1 x 10⁻³ | -468 | 47 | [4] |
| 1-(4-chlorobenzoyl)-3-(6-chloro-2-fluoro-3-methoxyphenyl)thiourea (T3) | 4 x 10⁻⁴ | - | - | [6][7] |
Note: Ecorr (Corrosion Potential) and Icorr (Corrosion Current Density) are key indicators of corrosion behavior. A shift in Ecorr and a decrease in Icorr in the presence of an inhibitor signify effective corrosion protection. The Tafel polarization method has revealed that these inhibitors often act as mixed-type inhibitors, meaning they control both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments to synthesize this compound derivatives and evaluate their corrosion inhibition properties.
General Synthesis of this compound Derivatives
This protocol describes a common method for synthesizing N,N-disubstituted-N'-benzoylthioureas.
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Appropriate secondary amine (e.g., diethylamine, dibenzylamine)
-
Acetone (anhydrous)
-
Distilled water
Procedure:
-
Dissolve ammonium thiocyanate (0.01 mol) in 20 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add benzoyl chloride (0.01 mol) to the solution while stirring.
-
Reflux the mixture for 1-2 hours to form benzoyl isothiocyanate in situ.
-
Cool the reaction mixture to room temperature.
-
Add the desired secondary amine (0.01 mol) dropwise to the mixture.
-
Continue stirring at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture into a beaker containing 200 mL of cold distilled water to precipitate the product.
-
Filter the solid product using a Buchner funnel, wash it thoroughly with distilled water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetone) to obtain the pure this compound derivative.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure.[6][9]
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers (various grits)
-
Acetone
-
Distilled water
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 1.0 M HCl)
-
This compound inhibitor solutions of various concentrations
-
Water bath or thermostat
-
Glass hooks and beakers
Procedure:
-
Mechanically polish the mild steel coupons with a series of abrasive papers (e.g., 200, 400, 600, 800, 1000 grit) until a mirror-like surface is obtained.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons thoroughly and weigh them accurately using an analytical balance.
-
Prepare the corrosive solution (e.g., 1.0 M HCl) with and without different concentrations of the this compound inhibitor.
-
Completely immerse the pre-weighed coupons in the test solutions using glass hooks.
-
Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, and carefully wash them with a solution of 20% NaOH containing 200 g/L of zinc dust to remove corrosion products.
-
Rinse the coupons with distilled water, then acetone, and dry them.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (g/m²h) = ΔW / (A * t)
-
ΔW = Weight loss (g)
-
A = Surface area of the coupon (m²)
-
t = Immersion time (h)
-
-
IE (%) = [(CR_blank - CR_inh) / CR_blank] * 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
-
Electrochemical Measurements
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel coupon
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive medium with and without inhibitor
Procedure:
a) Potentiodynamic Polarization:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface as described in the weight loss protocol.
-
Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density (log scale) versus the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency using:
-
IE (%) = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100
-
Icorr_blank = Corrosion current density in the absence of inhibitor
-
Icorr_inh = Corrosion current density in the presence of inhibitor
-
-
b) Electrochemical Impedance Spectroscopy (EIS):
-
Set up the electrochemical cell as for potentiodynamic polarization and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using:
-
IE (%) = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
Rct_blank = Charge transfer resistance in the absence of inhibitor
-
Rct_inh = Charge transfer resistance in the presence of inhibitor
-
-
Visualizations
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for synthesis and evaluation of this compound inhibitors.
Mechanism of Corrosion Inhibition
Caption: Adsorption mechanism of this compound derivatives on mild steel.
References
- 1. benchchem.com [benchchem.com]
- 2. ythx.scu.edu.cn [ythx.scu.edu.cn]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Corrosion Inhibition Studies of 1-(4-chlorobenzoyl)...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation on the corrosion inhibition of two newly-synthesized thioureas to mild steel in 1 mol/L HCl solution | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Benzoylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of benzoylthiourea derivatives, a class of compounds with demonstrated antimicrobial potential. The following sections offer standardized methods, data presentation guidelines, and visualizations to aid in the research and development of these promising therapeutic agents.
Introduction
This compound derivatives have emerged as a significant area of interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] Accurate determination of the MIC is a critical first step in evaluating the antimicrobial efficacy of these compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[3] This value is essential for preclinical assessment and for guiding further drug development efforts.
The primary mechanism of antibacterial action for many thiourea derivatives is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents.
Data Presentation: MIC of this compound Derivatives
The following table summarizes the reported MIC values for various this compound derivatives against a selection of clinically relevant microorganisms. This data is compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental conditions (e.g., specific strain, inoculum size, and media) can influence MIC values.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 1-allyl-3-benzoylthiourea analog (Cpd 1) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1000 | [1] |
| 1-allyl-3-benzoylthiourea analog (Cpd 4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1000 | [1] |
| 1,2,4-triazolyl-benzoylthiourea derivative 4 | Staphylococcus aureus HU25 | 16 | [4] |
| Fluorinated this compound (5a) | Escherichia coli | 128 | [5] |
| Fluorinated this compound (5a) | Pseudomonas aeruginosa | 128 | [5] |
| Fluorinated this compound (5a) | Enterococcus faecalis | 128 | [5] |
| Fluorinated this compound (5b) | Escherichia coli | 128 | [5] |
| Fluorinated this compound (5b) | Pseudomonas aeruginosa | 128 | [5] |
| Fluorinated this compound (5d) | Escherichia coli | 128 | [5] |
| Fluorinated this compound (5d) | Candida albicans | 128 | [5] |
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea (I) | Staphylococcus aureus | 9.5 | [6] |
Experimental Protocols
Two standard methods for determining the MIC of antimicrobial agents are the Broth Microdilution method and the Agar Dilution method. Both are widely accepted and provide reliable and reproducible results.[3][7]
Protocol 1: Broth Microdilution Method
This method is one of the most common techniques for MIC determination due to its efficiency and suitability for testing multiple compounds simultaneously.[8]
Materials:
-
This compound derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the highest concentration of the solvent used)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard the final 50 µL from the last well in the dilution series.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Further dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well containing the compound dilutions, as well as to the positive and solvent control wells.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria. Incubation times and temperatures may need to be adjusted for different microorganisms.
-
-
Interpretation of Results:
-
Following incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism.
-
The positive control should show distinct growth, while the negative and solvent controls should show no growth.
-
Protocol 2: Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a large number of isolates against a few antimicrobial agents.[4][5]
Materials:
-
This compound derivative stock solution
-
Sterile molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C
-
Sterile petri dishes
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (agar plate with no compound)
-
Replicator or multi-point inoculator
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of the this compound stock solution in a suitable diluent.
-
Add a specific volume of each compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x compound concentration to 18 mL of molten agar.
-
Mix gently but thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
This suspension will be used for direct inoculation onto the agar plates.
-
-
Inoculation:
-
Using a replicator or multi-point inoculator, spot-inoculate a standardized volume (typically 1-2 µL) of the inoculum onto the surface of each agar plate, including the positive control plate. This delivers approximately 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 16-18 hours.
-
-
Interpretation of Results:
-
After incubation, examine the plates for the presence of bacterial or fungal growth at the inoculation spots.
-
The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth.
-
Visualizations
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Caption: Proposed mechanism of this compound via DNA gyrase inhibition.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Substituted this compound Derivatives: From Design to Antimicrobial Applications [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of this compound derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of HER-2 Expression Following Benzoylthiourea Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the investigation of HER-2 protein expression in cancer cell lines after treatment with N-benzoyl-3-allylthiourea (BATU), a compound that has shown potential as a complementary drug in HER-2 positive breast cancer therapy.[1][2] The provided protocols are intended to offer a detailed framework for reproducible and accurate assessment of HER-2 modulation by benzoylthiourea derivatives.
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER-2, also known as ErbB2) is a key receptor tyrosine kinase that is overexpressed in a significant subset of breast cancers, leading to aggressive tumor growth and poor prognosis.[3][4] While anti-HER-2 therapies are a cornerstone of treatment for these cancers, the development of resistance remains a challenge.[1][2] Recent studies have explored the potential of N-benzoyl-3-allylthiourea (BATU) and its derivatives as anti-cancer agents.[1][2] Interestingly, BATU has been shown to enhance the cytotoxicity against HER-2 overexpressing breast cancer cells by increasing HER-2 expression and inhibiting the activation of the NF-kB transcription factor.[1][2] This makes Western blotting a critical tool to elucidate the molecular mechanisms of action of such compounds.
This document outlines the necessary protocols for cell culture, treatment with this compound, protein extraction, and the subsequent Western blot analysis to quantify changes in HER-2 expression.
Data Presentation
The following table summarizes the quantitative data on the cytotoxic effects of N-benzoyl-3-allylthiourea (BATU) on breast cancer cell lines, providing a basis for dose-selection in Western blot experiments.
| Cell Line | Compound | IC50 Value (mM) |
| MCF-7/HER-2 | N-benzoyl-3-allylthiourea (BATU) | 0.64[1][2] |
| MCF-7 | N-benzoyl-3-allylthiourea (BATU) | 1.47[1][2] |
| MCF-7/HER-2 | Allylthiourea | 3.17[1][2] |
| MCF-7 | Allylthiourea | 5.22[1][2] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
HER-2 overexpressing breast cancer cell line (e.g., MCF-7/HER-2, SK-BR-3, BT-474)[5]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
N-benzoyl-3-allylthiourea (BATU)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HER-2 overexpressing breast cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of BATU in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., concentrations around the IC50 value, such as 0.5 mM, 1 mM, and 2 mM). A vehicle control (DMSO-treated) group should be included.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of BATU or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to observe the effect on HER-2 expression.
Protein Extraction (Cell Lysis)
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[5][6]
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
Protocol:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[5]
-
Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.[5]
-
Using a cold cell scraper, scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5]
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[5]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.[5]
-
Determine the protein concentration of each sample using a suitable protein assay, such as the BCA (Bicinchoninic acid) assay, which is compatible with detergents in the RIPA buffer.[5]
SDS-PAGE and Western Blotting
Materials:
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Electrophoresis apparatus and power supply
-
PVDF (polyvinylidene difluoride) membrane
-
Transfer buffer
-
Transfer apparatus (wet or semi-dry)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST))
-
Primary antibody against HER-2 (total HER-2)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc or X-ray film)
Protocol:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.[5]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.[5] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against total HER-2 (a typical dilution is 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[5][7]
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (a typical dilution is 1:5000 to 1:20000 in blocking buffer) for 1 hour at room temperature with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL detection reagents according to the manufacturer's instructions and apply them to the membrane. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): The membrane can be stripped of the antibodies and re-probed with a primary antibody against a loading control (e.g., β-actin) to ensure equal protein loading across all lanes. Follow a similar procedure for the loading control antibody incubation and detection.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the HER-2 band intensity to the corresponding loading control band intensity for each sample.
Visualization of Key Processes
Caption: Experimental workflow for Western blot analysis of HER-2 expression.
Caption: Simplified HER-2 signaling pathway and points of intervention by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 7. HER2/ErbB2 Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Benzoylthiourea Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the synthesis of benzoylthiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound synthesis unexpectedly low?
Low yields in this compound synthesis can arise from several factors related to reagents, reaction conditions, and side reactions. The most common causes include:
-
Moisture Contamination: The key intermediate, benzoyl isothiocyanate, is highly sensitive to moisture. Water present in solvents or on glassware can lead to its rapid hydrolysis, preventing the formation of the desired product. It is crucial to use anhydrous solvents and oven-dried glassware.[1] Ammonium thiocyanate should also be dried before use, for instance, by heating it to 100 °C.[2]
-
Reagent Purity: The purity of benzoyl chloride, ammonium thiocyanate, and the amine is critical. Impurities can introduce competing side reactions that consume starting materials.[1]
-
Instability of Intermediates: The in situ generated benzoyl isothiocyanate can be unstable.[3] Delays between its formation and the addition of the amine can lead to degradation and reduced yield.
-
Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures may promote the decomposition of reagents or the formation of unwanted byproducts.[1] Reactions are often performed at room temperature or with gentle reflux.[4][5]
-
Incorrect Stoichiometry: Using an incorrect molar ratio of reactants can leave starting materials unreacted. A slight excess of ammonium thiocyanate is sometimes used to ensure the complete conversion of the benzoyl chloride.[6]
-
Inefficient Purification: Significant product loss can occur during the workup and recrystallization steps if the chosen solvent system is not optimal or if multiple purification steps are required.[7]
Q2: How can I optimize reaction conditions to improve my yield?
Optimizing reaction parameters is key to maximizing yield. Consider the following adjustments:
-
Solvent Choice: Acetone is a commonly used solvent and should be thoroughly dried over a drying agent like anhydrous calcium sulfate or potassium carbonate before distillation.[2][6] Acetonitrile and dichloromethane are also reported as effective solvents.[4][5]
-
Use of Catalysts: Phase-transfer catalysts, such as Polyethylene Glycol (PEG-400), can significantly improve reaction efficiency and yield, particularly in solid-liquid phase conditions.[5]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8] Most procedures involve refluxing the benzoyl chloride and ammonium thiocyanate mixture for a short period (e.g., 5 minutes to 1 hour) before adding the amine and continuing the reflux.[2][6]
-
Order of Addition: The standard procedure involves the in situ formation of benzoyl isothiocyanate by first reacting benzoyl chloride with ammonium thiocyanate, followed by the addition of the amine to the reaction mixture.[2][9]
Q3: What are the most common side products, and how can they be minimized?
The primary side reaction is the hydrolysis of the benzoyl isothiocyanate intermediate in the presence of water. To avoid this, all reagents and equipment must be scrupulously dried.[1] Another potential issue is the formation of symmetrical thioureas if the reaction conditions are not controlled.[3] Ensuring the complete formation of the isothiocyanate before the amine is added can help minimize this.[3]
Q4: What are the most effective purification strategies to maximize product recovery?
-
Aqueous Workup: After the reaction, pouring the mixture into a large volume of cold water is a common method to precipitate the crude this compound product.[6] The resulting solid can then be collected by filtration.
-
Recrystallization: This is the most effective method for purifying the crude product.[7] Ethanol is a frequently used solvent for recrystallization, often yielding high-purity crystalline solids.[6] The choice of solvent is critical and may need to be optimized for your specific derivative to maximize recovery.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes how various experimental factors can influence the final yield of this compound synthesis, based on findings from multiple studies.
| Parameter | Condition | Effect on Yield | Rationale |
| Solvent | Anhydrous Acetone | High Yield | Good solubility for reactants; must be dry to prevent hydrolysis of the isothiocyanate intermediate.[6] |
| Acetonitrile | High Yield | Effective alternative solvent for the one-pot synthesis.[4] | |
| Catalyst | PEG-400 (Phase Transfer) | Improved Yield | Facilitates the reaction between the solid ammonium thiocyanate and the dissolved benzoyl chloride.[5] |
| No Catalyst | Variable Yield | Reaction may be slower or less efficient, depending on the specific substrates and conditions. | |
| Temperature | Reflux | Generally High Yield | Increases reaction rate but must be controlled to prevent decomposition.[2] |
| Room Temperature | Good Yield | Can be sufficient, especially with longer reaction times or the use of a catalyst.[5] | |
| Reagents | Dry Reagents & Glassware | High Yield | Minimizes the hydrolysis of benzoyl chloride and the benzoyl isothiocyanate intermediate.[1] |
| Wet Reagents & Glassware | Low Yield | Leads to significant formation of benzoic acid and other hydrolysis byproducts.[3] |
Experimental Protocols
Protocol 1: General Synthesis of N-Benzoyl-N'-phenylthiourea
This protocol is adapted from a reliable procedure and outlines the one-pot synthesis method.[6]
-
Setup: Equip a 500-mL three-necked flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried.
-
Initial Reagents: Add ammonium thiocyanate (0.22 mol) to 100 mL of dry acetone in the flask.[6]
-
Isothiocyanate Formation: With stirring, add benzoyl chloride (0.2 mol) through the dropping funnel. Once the addition is complete, heat the mixture to reflux for 5 minutes.[6]
-
Amine Addition: Add a solution of aniline (0.2 mol) in 50 mL of dry acetone at a rate that maintains a gentle reflux.[6]
-
Precipitation: After the addition is complete, carefully pour the reaction mixture into 1.5 L of cold water while stirring. A yellow precipitate of the crude product will form.
-
Collection: Collect the solid product by vacuum filtration.
-
Hydrolysis (Optional Cleanup): For this specific synthesis, the crude product can be further purified by heating it for 5 minutes with a boiling solution of sodium hydroxide (30 g) in 270 mL of water. Filter off any insoluble material, then acidify the solution with concentrated HCl, and finally, make it slightly basic with ammonium hydroxide to precipitate the purified product.[6]
-
Final Purification: Recrystallize the oven-dried product from ethanol to obtain pure α-phenylthiourea. A yield of 76% has been reported for this step.[6]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol, isopropanol) in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature.[2][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, cool the flask in an ice bath for 30-60 minutes.[7]
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.[7]
Visual Guides
General Synthesis Workflow
Caption: Workflow for this compound synthesis.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields.
Key Reaction Pathways
Caption: Desired vs. side reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. New Substituted this compound Derivatives: From Design to Antimicrobial Applications | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 5. 1-Benzoyl-3-(5-quinolyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Benzoylthiourea Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude benzoylthiourea products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound products?
A1: The most common and effective methods for purifying crude this compound products are recrystallization and column chromatography. Recrystallization is often the first choice for solid products due to its simplicity and cost-effectiveness.[1][2] Column chromatography is employed when recrystallization is ineffective, or when the crude product contains multiple impurities with similar polarities.[2]
Q2: My crude product is an oil and won't solidify. How can I purify it?
A2: "Oiling out," the formation of an oil instead of crystals during recrystallization, is a common issue. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated, causing the product to precipitate too quickly. To address this, you can try using a solvent with a lower boiling point or adding slightly more solvent to avoid supersaturation. If oiling persists, column chromatography is the recommended purification method for oily products.[2]
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the this compound derivative well at elevated temperatures but poorly at room temperature.[3] Common solvents for recrystallizing this compound derivatives include ethanol, isopropanol, and acetone.[4] Solvent mixtures, such as ethanol/water or toluene/acetone, can also be effective.[5] It is advisable to perform small-scale solvent screening tests to identify the optimal solvent or solvent system for your specific product.
Q4: What are the typical impurities found in a crude this compound product?
A4: Common impurities include unreacted starting materials such as the corresponding benzoyl chloride and amine, or byproducts from the synthesis of the benzoyl isothiocyanate intermediate.[6][7][8] Side reactions can also lead to the formation of ureas or other related compounds.
Q5: Can I use acid-base extraction to purify my this compound product?
A5: Acid-base extraction can be a useful technique, particularly for removing acidic or basic impurities. Benzoylthioureas themselves are weakly acidic due to the N-H protons flanked by electron-withdrawing groups. A wash with a mild aqueous base like sodium bicarbonate can help remove acidic impurities such as unreacted carboxylic acids that may have formed from the hydrolysis of benzoyl chloride.[9][10] However, the effectiveness of this method for purifying the main product depends on the specific pKa of the this compound derivative and the impurities present.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used.- The solution was not fully saturated at a high temperature.- The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent and allow the solution to cool again.- Reheat the solution and add more crude product until saturation is achieved at the solvent's boiling point.- Select a different solvent or use a mixed solvent system (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is not). |
| "Oiling Out" (Formation of an Oil Instead of Crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, causing rapid precipitation. | - Choose a solvent with a lower boiling point.- Reheat the oil in the solvent, add a small amount of additional solvent, and allow it to cool slowly. |
| Colored Impurities in Crystals | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[4] |
| Poor Recovery/Low Yield | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Cool the solution in an ice bath to minimize solubility.- Minimize the volume of cold solvent used for washing the crystals.[10] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | - The polarity of the mobile phase is too high or too low. | - Adjust the solvent ratio of your mobile phase. For this compound derivatives, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used.[2][11] Start with a low polarity and gradually increase it. |
| Product Elutes Too Quickly or Too Slowly | - Incorrect mobile phase polarity. | - If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).- If the product elutes too slowly (low Rf), increase the polarity of the mobile phase (increase the proportion of the polar solvent).[12] |
| Streaking of Spots on TLC/Column | - The compound is not fully dissolving in the mobile phase.- The sample is too concentrated.- The compound is acidic or basic and is interacting with the silica gel. | - Ensure the sample is fully dissolved before loading it onto the column.- Load a more dilute solution of your sample.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).[12] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In separate test tubes, dissolve a small amount of the crude this compound product in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, acetone) to find a suitable one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude product by Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A common eluent system for this compound derivatives is a mixture of hexane and ethyl acetate.[2][11] The ideal mobile phase should give your product an Rf value of approximately 0.3.[12]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Collect the eluate in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound product.
Data Presentation
Table 1: Recrystallization of a this compound Derivative in Different Solvents
| Solvent | Yield (%) | Melting Point (°C) | Purity (by HPLC, %) |
| Ethanol | 75 | 145-147 | 98.5 |
| Isopropanol | 82 | 146-147 | 99.1 |
| Acetone | 65 | 144-146 | 97.8 |
| Toluene/Acetone (4:1) | 78 | 146-148 | 98.9 |
Note: The data presented are representative and may vary depending on the specific this compound derivative and the nature of the impurities.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icaiit.org [icaiit.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. Page loading... [guidechem.com]
- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Schotten-Baumann Synthesis of Benzoylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of benzoylthiourea and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for synthesizing this compound derivatives?
A1: The synthesis generally involves a one-pot, two-step process.[1] First, an aroyl chloride (like benzoyl chloride) reacts with a thiocyanate salt (such as ammonium or potassium thiocyanate) to form an acyl isothiocyanate intermediate in situ.[2][3][4] This intermediate is then reacted with a primary or secondary amine to yield the final N-aroyl-N'-substituted thiourea product.[2][5]
Q2: Why is this reaction often referred to as a Schotten-Baumann reaction?
A2: The term "Schotten-Baumann conditions" classically refers to the acylation of amines or alcohols using an acyl chloride in the presence of an aqueous base to neutralize the generated acid (HCl).[6][7][8] While the common synthesis for this compound does not always use the typical biphasic water/organic solvent system, the name is sometimes used because it involves the acylation of an amine-related functional group.[7][9] The core reaction is the nucleophilic attack on a carbonyl carbon of an acyl chloride derivative.[10]
Q3: What are the most common solvents used for this synthesis?
A3: Anhydrous acetone is the most frequently cited solvent for this reaction.[2][3][4] Other solvents like acetonitrile and dichloromethane have also been successfully used.[1][11] The choice of solvent can sometimes influence the formation of side products.[1]
Q4: What is the role of a phase-transfer catalyst in this synthesis?
A4: In some variations of the synthesis, a phase-transfer catalyst like Polyethylene Glycol (PEG-400) is used.[1][11] These catalysts can improve reaction rates and yields, particularly in solid-liquid phase conditions, by facilitating the interaction between reactants that are in different phases.[1]
Q5: How is the final this compound product typically purified?
A5: The most common purification method is recrystallization.[4] After the reaction, the mixture is often poured into cold water to precipitate the crude product.[4][12] The resulting solid is then filtered, dried, and recrystallized from a suitable solvent, such as an ethanol/dichloromethane mixture or isopropanol, sometimes with the use of active carbon to remove colored impurities.[4][12][13]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution & Explanation |
| Moisture in Reagents/Solvent | Hydrolysis of the benzoyl chloride starting material is a common side reaction that consumes the reagent.[14] Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled or high-purity benzoyl chloride.[4] |
| Poor Quality of Thiocyanate Salt | The thiocyanate salt (e.g., KSCN or NH₄SCN) is crucial for forming the isothiocyanate intermediate. Use a fresh, dry source of the salt. |
| Incomplete Intermediate Formation | The initial reaction between benzoyl chloride and the thiocyanate salt may be incomplete. Ensure the mixture is refluxed for a sufficient amount of time (typically 1 hour) before adding the amine.[2][4] |
| Low Reactivity of Amine | The nucleophilicity of the chosen amine can affect the reaction rate. For less reactive amines, consider extending the reflux time after the amine has been added or gently increasing the reaction temperature.[4][5] |
| Product Loss During Workup | The product may have some solubility in the workup and washing solvents. Ensure precipitation is done in ice-cold water and wash the filtered product with cold solvents to minimize losses.[4] |
Problem: Impure Product (Oily consistency, broad melting point)
| Possible Cause | Recommended Solution & Explanation |
| Unreacted Starting Materials | The presence of unreacted benzoyl chloride or amine can lead to an impure final product. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4] If starting material persists, consider adjusting stoichiometry or extending the reaction time. |
| Side Product Formation | While acetone is a common solvent, it can sometimes lead to the formation of side products.[1] If impurities are persistent, consider switching to an alternative solvent like acetonitrile.[1] |
| Ineffective Purification | A single precipitation may not be sufficient for high purity. A broad melting point range is a key indicator of impurities.[15] Perform recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) until a sharp melting point is achieved.[4][12] |
Problem: Ambiguous Spectroscopic Data (Unexpected peaks in NMR or IR)
| Possible Cause | Recommended Solution & Explanation |
| Residual Solvent | Peaks corresponding to solvents used in the reaction or purification (e.g., acetone, ethanol, DMSO-d6) are common.[15] Dry the sample thoroughly under a high vacuum and compare unexpected peaks with known solvent chemical shifts. |
| Presence of Tautomers | Thiourea derivatives can exist in tautomeric forms, which may lead to shifts or broadening in the vibrational frequencies of C=O and C=S bonds in IR spectra or multiple N-H signals in NMR.[15] This is an inherent property of the molecule. |
| Unreacted Starting Materials | Unreacted amine or isothiocyanate intermediate can result in extra peaks. Compare the product's spectrum to the known spectra of the starting materials to identify these impurities.[15] |
Data Presentation: Optimizing Reaction Conditions
The following data, adapted from a study on the synthesis of 4-chlorothis compound, illustrates the impact of temperature and time on product yield.[16]
Table 1: Effect of Temperature on Product Yield (Reaction Time: 1.5 hours)
| Temperature (°C) | Yield (%) |
| 90 | 28.99 |
| 100 | 41.07 |
| 110 | 48.79 |
| 120 | 45.14 |
Table 2: Effect of Heating Time on Product Yield (Reaction Temperature: 110°C)
| Heating Time (hours) | Yield (%) |
| 0.5 | 41.65 |
| 1.0 | 50.84 |
| 1.5 | 46.39 |
| 2.0 | 43.18 |
Experimental Protocols
General Protocol for the Synthesis of N-Benzoyl-N'-Aryl/Alkyl-Thiourea
This protocol is a generalized procedure based on common methodologies.[2][3][4][12]
-
Preparation of Benzoyl Isothiocyanate Intermediate:
-
In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve ammonium thiocyanate or potassium thiocyanate (1 equivalent) in anhydrous acetone.
-
To this solution, add a solution of the desired benzoyl chloride derivative (1 equivalent) in anhydrous acetone dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 1 hour.[2][4] The formation of a precipitate (ammonium or potassium chloride) will be observed.
-
-
Formation of this compound:
-
Product Isolation and Purification:
-
After cooling, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[4]
-
Stir well, then collect the solid product by vacuum filtration.
-
Wash the solid with deionized water, followed by a small amount of cold ethanol.[4]
-
Dry the crude product.
-
Purify the product by recrystallizing from a suitable solvent such as an ethanol/dichloromethane mixture or isopropanol.[4][13]
-
-
Characterization:
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 2. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. icaiit.org [icaiit.org]
- 6. byjus.com [byjus.com]
- 7. testbook.com [testbook.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 11. 1-Benzoyl-3-(5-quinolyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
Troubleshooting benzoylthiourea crystallization for X-ray analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of benzoylthiourea derivatives suitable for X-ray analysis.
Troubleshooting Crystallization Issues
This section provides solutions to common problems encountered during the crystallization of this compound derivatives.
Problem: No crystals are forming.
-
Possible Cause: The solution is not supersaturated.
-
Possible Cause: The chosen solvent is too good, and the compound is too soluble.
-
Solution: Select a solvent in which the compound has moderate to low solubility. Refer to the solvent selection table below. A trial-and-error approach with different solvents or solvent mixtures is often necessary.[3]
-
-
Possible Cause: The cooling rate is too fast or too slow.
-
Possible Cause: Vibrations or disturbances are preventing nucleation.
Problem: The crystals are too small or are of poor quality (e.g., needles, plates, microcrystalline powder).
-
Possible Cause: Rapid nucleation due to high supersaturation.
-
Possible Cause: Impurities are present in the compound.
-
Possible Cause: The solvent is too volatile.
-
Solution: Avoid highly volatile solvents like DCM, chloroform, and acetone for slow evaporation methods, as they can cause the solution to become supersaturated too quickly.[3] If these solvents must be used, consider placing the crystallization vessel in a cooler environment to slow the evaporation rate.[4]
-
Problem: An oil or amorphous precipitate forms instead of crystals.
-
Possible Cause: The compound is "crashing out" of a highly supersaturated solution.
-
Solution: Reduce the initial concentration of the compound. Try a different solvent system where the compound is less soluble. Slower cooling or a slower diffusion rate of the anti-solvent can also be beneficial.
-
-
Possible Cause: The temperature is too high.
-
Solution: Attempt the crystallization at a lower temperature, for instance, in a refrigerator.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound derivatives?
A1: The choice of solvent is critical and compound-specific. However, common solvents and solvent systems reported to be successful for this compound derivatives include ethanol, acetonitrile, toluene, DMSO, and mixtures like ethanol/dichloromethane.[6][12][13][14] The ideal solvent is one in which your compound has moderate solubility.[2]
Q2: How important is the purity of my this compound sample for crystallization?
A2: Purity is paramount. Impurities can inhibit crystal growth, affect the crystal lattice, and lead to the formation of small, poorly-diffracting crystals.[8][9][10][11] A purity of at least 95% is recommended before attempting to grow crystals for X-ray diffraction.[7]
Q3: Can polymorphism be an issue with this compound derivatives?
A3: Yes, polymorphism, the ability of a compound to exist in more than one crystal form, can occur with thiourea derivatives.[15] Different polymorphs can have different stabilities and may crystallize under different conditions (e.g., different solvents or temperatures).[16] If you suspect polymorphism, it is advisable to screen a variety of crystallization conditions.
Q4: How can I introduce a nucleation site to induce crystal growth?
A4: If crystals are reluctant to form, you can introduce a nucleation site by scratching the inside of the glass vial with a glass rod or by adding a seed crystal of the same compound.[4]
Q5: My crystals dissolve when I take them out of the solution. What should I do?
A5: Crystals should always be kept in their mother liquor until just before mounting for X-ray analysis.[5] The solvent can be an integral part of the crystal lattice, and its removal can cause the crystal to degrade.
Quantitative Data Summary
The following table summarizes common solvents and techniques used for the crystallization of this compound derivatives, as reported in the literature.
| Compound Type | Solvent(s) | Technique | Reference |
| 1-benzoyl-3-(4-chlorophenyl)-2-thiourea | Ethanol, Acetonitrile, Toluene | Slow Evaporation, Vapor Diffusion, Slow Cooling | [6] |
| 1-benzoyl-3-[2-(3-benzoylthioureido)-phenyl]thiourea | DMSO | Recrystallization | [12] |
| N,N-dialkyl-N′-(2-methylbenzoyl)thiourea | Ethanol/Dichloromethane (1:1) | Slow Evaporation | [13] |
| Fluorine-substituted this compound derivatives | Isopropanol | Recrystallization | [17] |
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | Ethanol/Dichloromethane (1:1) | Slow Evaporation | [14] |
Experimental Protocols
Slow Evaporation
-
Dissolve the this compound derivative in a suitable solvent or solvent mixture to create a nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.[6]
-
Cover the vial with a cap or parafilm and pierce it with a needle to create one or two small holes. This will allow for slow evaporation of the solvent.[6]
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial periodically for crystal growth. This process can take several days to weeks.[6]
Vapor Diffusion
-
Prepare a concentrated solution of the this compound derivative in a suitable solvent (the "good" solvent) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or jar).
-
Add a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.[6]
Slow Cooling
-
Prepare a saturated solution of the this compound derivative in a suitable solvent at an elevated temperature (e.g., 40-60°C).[6] Ensure all the solid material is completely dissolved.
-
Seal the vial tightly.
-
Place the vial in an insulated container (e.g., a Dewar flask filled with warm water or a sand bath) to allow for slow cooling to room temperature over several hours or days.
-
Crystals should form as the solubility of the compound decreases with the temperature.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Relationship between experimental parameters and crystal quality.
References
- 1. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 2. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 3. unifr.ch [unifr.ch]
- 4. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 5. tugraz.at [tugraz.at]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. mdpi.com [mdpi.com]
Benzoylthiourea Production: A Technical Support Guide for Scale-Up Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of benzoylthiourea production.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during the experimental and scale-up phases of this compound synthesis.
Reaction & Synthesis
Q1: My reaction yield dropped significantly when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes and how can I troubleshoot this?
A1: A drop in yield during scale-up is a common issue and can be attributed to several factors that become more pronounced at a larger scale. Here are the primary areas to investigate:
-
Inadequate Temperature Control: The reaction between benzoyl chloride and ammonium thiocyanate to form the benzoyl isothiocyanate intermediate is exothermic.[1] At a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions and degradation of both the intermediate and the final product.
-
Troubleshooting:
-
Ensure your reactor has adequate cooling capacity.
-
Slow down the addition rate of the benzoyl chloride to better manage the exotherm.
-
Monitor the internal reaction temperature closely with calibrated probes.
-
-
-
Poor Mixing and Mass Transfer: What works in a small flask with a magnetic stirrer may not be effective in a large reactor. Inefficient mixing can lead to localized high concentrations of reactants, which can cause side reactions and reduce the overall conversion rate.
-
Troubleshooting:
-
Optimize the stirrer type (e.g., anchor, turbine) and agitation speed for the reactor geometry.
-
Ensure the solid ammonium thiocyanate is fully dissolved or well-suspended before adding the benzoyl chloride.
-
-
-
Impurity Profile: Minor impurities in starting materials can have a magnified negative impact at a larger scale.
-
Troubleshooting:
-
Ensure the quality and purity of your benzoyl chloride, ammonium thiocyanate, and the primary amine.
-
Perform quality control checks on raw materials before use.
-
-
Q2: I am observing the formation of an unexpected solid during my reaction, which is making stirring difficult. What could this be and what should I do?
A2: The expected precipitate during the initial phase of the reaction is ammonium chloride.[1] However, if you observe an unusual amount of solid or if it appears at a different stage, it could be due to:
-
Product Precipitation: The this compound product may be precipitating out of the solution prematurely if the solvent volume is insufficient for the larger scale or if the temperature is not maintained.
-
Solution: Increase the solvent volume proportionally to the increase in reactants. Ensure the reaction temperature is maintained to keep the product in solution until the reaction is complete.
-
-
Side-Product Formation: At elevated temperatures, side reactions can lead to the formation of insoluble byproducts. One possibility is the formation of 1,3-dithis compound if there are issues with stoichiometry or localized concentrations.
-
Solution: Improve temperature control and mixing as described in Q1. Ensure the dropwise addition of the amine to the benzoyl isothiocyanate solution to avoid localized excesses.
-
Purification & Isolation
Q3: My recrystallization is not as effective at a larger scale. I am either losing a lot of product or the purity is not improving significantly. How can I optimize this?
A3: Recrystallization at scale requires careful optimization of solvent systems and cooling profiles.
-
Solvent Selection: The ideal solvent should dissolve the this compound derivative well at elevated temperatures but poorly at low temperatures. Common solvents for recrystallization of benzoylthioureas include isopropanol and ethanol/chloroform mixtures.
-
Optimization: Conduct a thorough solvent screening at a small scale to identify the optimal solvent or solvent mixture.
-
-
Cooling Rate: Rapid cooling of a large volume can lead to the formation of small, impure crystals that trap solvent and impurities.
-
Optimization: Implement a controlled, gradual cooling profile to allow for the growth of larger, purer crystals.
-
-
Product Loss: Significant product may remain in the mother liquor.
-
Optimization: Concentrate the mother liquor and perform a second recrystallization to recover more product.
-
Product Quality & Stability
Q4: The melting point of my scaled-up batch is broad, and the color is off-white or yellowish, whereas my lab-scale product was a white crystalline solid. What does this indicate?
A4: A broad melting point is a strong indicator of impurities.[2] The off-color suggests the presence of chromophoric impurities, which may have formed due to side reactions during a prolonged or overheated reaction.
-
Troubleshooting:
-
Purity Analysis: Use analytical techniques like HPLC and NMR to identify the impurities.
-
Re-purification: If the impurity level is high, a second recrystallization or column chromatography may be necessary.
-
Reaction Optimization: Revisit the reaction conditions (temperature, addition rate, mixing) to prevent the formation of these impurities in future batches.
-
Q5: My final product seems to be degrading upon storage. Are there specific stability concerns with benzoylthioureas?
A5: While benzoylthioureas are generally stable crystalline solids, degradation can occur, especially if impurities are present. The thiourea moiety can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Troubleshooting:
-
pH Control: Ensure the final product is isolated and stored under neutral conditions. Avoid exposure to strong acids or bases.
-
Storage Conditions: Store the purified product in a cool, dry, and dark place to minimize degradation.
-
Impurity Removal: Certain impurities can catalyze degradation. Ensure high purity of the final product.
-
Data Presentation
Effective scale-up requires meticulous data collection. The following tables provide a template for summarizing quantitative data to evaluate the efficiency of your synthesis and purification processes.
Table 1: Synthesis Scale-Up Parameters
| Parameter | Lab-Scale (e.g., 10g) | Pilot-Scale (e.g., 1kg) | Production-Scale (e.g., 50kg) |
| Reactants | |||
| Benzoyl Chloride (mol) | |||
| Ammonium Thiocyanate (mol) | |||
| Primary Amine (mol) | |||
| Solvent & Volume (L) | |||
| Reaction Conditions | |||
| Addition Time of Benzoyl Chloride (min) | |||
| Max. Internal Temperature (°C) | |||
| Reaction Time (h) | |||
| Results | |||
| Crude Yield (g) | |||
| Crude Yield (%) |
Table 2: Purification Efficiency
| Parameter | Lab-Scale | Pilot-Scale | Production-Scale |
| Recrystallization | |||
| Crude Sample Weight (g) | |||
| Solvent System & Volume (L) | |||
| Purified Sample Weight (g) | |||
| Recovery (%) | |||
| Purity by HPLC (%) | |||
| Melting Point (°C) |
Experimental Protocols
General Synthesis of N-Aryl-N'-Benzoylthiourea Derivatives
This protocol describes a general method for the synthesis of this compound derivatives.[3]
-
In situ formation of Benzoyl Isothiocyanate:
-
To a solution of ammonium thiocyanate (1.0 equivalent) in dry acetone, add a solution of the desired benzoyl chloride (1.0 equivalent) in dry acetone dropwise with vigorous stirring.
-
The reaction is exothermic, and the temperature should be monitored and controlled.[1]
-
After the addition is complete, the reaction mixture is typically refluxed for a short period (e.g., 1 hour) to ensure complete formation of the benzoyl isothiocyanate.
-
A white precipitate of ammonium chloride will form.[1]
-
-
Formation of this compound:
-
Cool the reaction mixture to room temperature.
-
To this mixture, add a solution of the primary aromatic amine (1.0 equivalent) in acetone dropwise.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours.
-
-
Isolation of the Product:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., isopropanol, ethanol).
-
Characterization Techniques
The structure and purity of the synthesized this compound derivatives should be confirmed using standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To identify characteristic functional groups such as N-H (stretching around 3100-3400 cm⁻¹), C=O (stretching around 1670 cm⁻¹), and C=S (stretching around 1370-1390 cm⁻¹).[3]
-
-
Elemental Analysis (CHNS):
-
To determine the elemental composition and confirm the molecular formula.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To assess the purity of the final product.
-
-
Melting Point:
-
A sharp melting point range indicates high purity.[2]
-
Visualizations
Diagram 1: General Synthesis Workflow for this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up
Caption: Troubleshooting decision tree for addressing low yield during scale-up.
References
Preventing byproduct formation in benzoylthiourea reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during benzoylthiourea reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound derivatives?
A1: The most common synthesis route involves a two-step, one-pot reaction. First, an acyl chloride (e.g., benzoyl chloride) reacts with a thiocyanate salt (commonly potassium or ammonium thiocyanate) to form an in-situ benzoyl isothiocyanate intermediate. This intermediate is then reacted with a primary or secondary amine to yield the desired N,N'-disubstituted this compound.
Q2: What are the most common byproducts in this compound synthesis?
A2: The primary byproducts include:
-
Hydrolysis products: Benzoyl isothiocyanate is moisture-sensitive and can hydrolyze to form benzoic acid and other related impurities.
-
N-Benzoylated compounds: When using starting materials with multiple nucleophilic sites, such as aminophenols, chemoselective N-benzoylation can occur, leading to the formation of an amide instead of the thiourea.[1][2]
-
Cyclized derivatives: With certain starting materials, such as isophthaloyl dichloride and specific amines, unexpected cyclization can lead to the formation of heterocyclic byproducts like triazinethiones.[3]
-
Unreacted starting materials: Incomplete reactions can leave residual acyl chloride or amine in the final product mixture.
Q3: Why is it crucial to use anhydrous solvents?
A3: The benzoyl isothiocyanate intermediate is highly reactive and susceptible to hydrolysis. Any residual water in the solvent (commonly acetone) can react with the isothiocyanate, reducing the yield of the desired this compound and complicating purification. It is recommended to use freshly distilled or commercially available anhydrous solvents.[4][5]
Q4: My reaction produced a yellow precipitate after adding the amine. Is this the final product?
A4: Not necessarily. In the synthesis of α-phenylthiourea, for example, the initial product formed is α-benzoyl-β-phenylthiourea, which is a yellow precipitate. This intermediate is then hydrolyzed with a base (like sodium hydroxide) to yield the final, often white, α-phenylthiourea product.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
| Possible Cause | Suggested Solution |
| Hydrolysis of benzoyl isothiocyanate intermediate. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a high-grade anhydrous solvent, such as acetone dried over calcium sulfate.[4] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or gently heating the mixture. For some syntheses, refluxing for several hours is necessary.[6][7] |
| Suboptimal reaction temperature. | The addition of benzoyl chloride to the thiocyanate salt is often exothermic and should be done at a controlled temperature (e.g., in an ice bath) to prevent side reactions. The subsequent addition of the amine may require gentle reflux to proceed to completion.[6] |
| Loss of product during workup and purification. | Benzoylthioureas are typically solid products. Ensure complete precipitation from the reaction mixture, often by pouring it into cold water.[4][5] During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.[8][9] |
Issue 2: Formation of an Unexpected Product
| Observation | Potential Byproduct & Mechanism | Prevention & Solution |
| Product is an amide instead of a thiourea when using an aminophenol. | N-Benzoylated amide. This occurs via a chemoselective reaction where the initially formed thiourea undergoes intramolecular nucleophilic attack by the aromatic nitrogen on the carbonyl group, leading to the elimination of thiocyanic acid.[1][2] | This reaction is favored when refluxing in a basic solvent like pyridine.[1][2] To favor the thiourea, use a non-basic solvent like anhydrous acetone and maintain a lower reaction temperature. |
| A complex, high molecular weight product is observed, especially when using a diacyl chloride. | Cyclized heterocycle (e.g., triazinethione). This can result from an unexpected ring-closure mechanism involving the isothiocyanate intermediate and the amine.[3] | This is highly dependent on the specific starting materials. If this byproduct is observed, a different synthetic route to the target molecule may be necessary. Careful characterization (NMR, MS) is crucial to identify the unexpected structure. |
Issue 3: Difficulty in Product Purification
| Problem | Recommended Action |
| Oily product instead of crystals during recrystallization. | This can happen if the product is impure or if the wrong solvent is used. Try a different recrystallization solvent or a solvent pair. If the product remains oily, purification by column chromatography may be necessary. |
| Product is contaminated with unreacted starting materials. | Recrystallization: Choose a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures. Ethanol is often a good choice for benzoylthioureas.[4] Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be used to separate the product from impurities. |
| Presence of inorganic salts (e.g., KCl, NH₄Cl). | These are byproducts from the formation of the benzoyl isothiocyanate. They are typically insoluble in the reaction solvent (e.g., acetone) and can be removed by filtration before adding the amine. Washing the crude product with water during workup will also remove these salts.[3] |
Experimental Protocols
Protocol 1: General Synthesis of N-Benzoyl-N'-phenylthiourea
This protocol is adapted from the synthesis of α-phenylthiourea.[4]
Materials:
-
Ammonium thiocyanate (0.22 mol)
-
Anhydrous acetone (150 mL)
-
Benzoyl chloride (0.2 mol)
-
Aniline (0.2 mol)
-
Sodium hydroxide solution (10% w/v)
-
Concentrated hydrochloric acid
-
Ammonium hydroxide solution
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add ammonium thiocyanate to anhydrous acetone.
-
With stirring, add benzoyl chloride dropwise. After the addition is complete, reflux the mixture for 5 minutes.
-
Add a solution of aniline in anhydrous acetone at a rate that maintains a gentle reflux.
-
After the addition is complete, pour the reaction mixture into 1.5 L of cold water with stirring.
-
Collect the resulting yellow precipitate (α-benzoyl-β-phenylthiourea) by filtration.
-
Heat the crude precipitate for 5 minutes in a boiling solution of 10% sodium hydroxide.
-
Filter the hot solution to remove any insoluble material.
-
Acidify the filtrate with concentrated hydrochloric acid and then make it slightly basic with ammonium hydroxide.
-
Allow the solution to stand for the crystalline product to deposit.
-
Collect the crystals by filtration, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain pure α-phenylthiourea.
Protocol 2: Recrystallization of this compound Derivatives
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid.[8]
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin within 10-20 minutes.[8]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Outcome (Qualitative)
| Parameter | Condition | Expected Outcome | Potential Byproducts |
| Solvent | Anhydrous Acetone | High yield of this compound | Minimal hydrolysis products |
| Acetone with residual water | Lower yield of this compound | Benzoic acid, thiocarbamic acid derivatives | |
| Amine Substrate | Simple aromatic/aliphatic amine | N,N'-disubstituted this compound | Unreacted starting materials |
| Aminophenol (in pyridine, reflux) | N-Benzoylated amide[1][2] | This compound | |
| Acyl Chloride | Monofunctional (e.g., Benzoyl Chloride) | Monosubstituted this compound | - |
| Difunctional (e.g., Isophthaloyl Dichloride) | Potential for bis-thiourea or cyclized products like triazinethiones[3] | Monosubstituted product, oligomers |
Visualizations
References
- 1. Chemoselective <i>N</i>-benzoylation of aminophenols employing benzoylisothiocyanates - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. benchchem.com [benchchem.com]
- 8. google.com [google.com]
- 9. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Stability of Benzoylthiourea Derivatives in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of benzoylthiourea derivatives in various solvents. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives in solution?
A1: this compound derivatives are susceptible to several degradation pathways, primarily influenced by the solvent, pH, temperature, and exposure to light. The main degradation routes include:
-
Hydrolysis: Cleavage of the amide or thiourea bond, particularly under acidic or basic conditions, can occur.[1]
-
Oxidation: The thiourea moiety is prone to oxidation, which can lead to the formation of the corresponding urea derivative or other oxidized species.
-
Thermal Degradation: Elevated temperatures can cause decomposition of the molecule.
-
Photodegradation: Exposure to light, especially UV radiation, can induce decomposition.[1]
Q2: Which solvents are recommended for dissolving this compound derivatives?
A2: this compound derivatives generally exhibit good solubility in polar aprotic organic solvents. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetone
-
Acetonitrile
-
Chloroform
They are typically poorly soluble or insoluble in aqueous solutions and non-polar organic solvents like hexane.[2]
Q3: How should I prepare and store stock solutions of this compound derivatives to ensure their stability?
A3: To maintain the integrity of your this compound derivatives in solution, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or DMF.[3]
-
Fresh Preparation: It is always best to prepare solutions fresh before each experiment to minimize degradation.
-
Storage Conditions: If short-term storage is necessary, store the solution at low temperatures, such as 2-8°C, and protect it from light by using amber vials or wrapping the container in foil. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[3]
-
Inert Atmosphere: For particularly sensitive derivatives, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Q4: I am observing a color change in my this compound solution. What does this indicate?
A4: A color change, such as yellowing or browning, is often an indicator of chemical degradation. This can be due to oxidation of the thiourea group or the formation of colored degradation products. It is recommended to discard the solution and prepare a fresh one.
Q5: My compound is precipitating out of solution. What could be the cause?
A5: Precipitation can occur for several reasons:
-
Supersaturation: The concentration of your compound may exceed its solubility limit in the chosen solvent.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound, leading to precipitation.
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound.
-
Degradation: The precipitate could be a less soluble degradation product.
-
Moisture Absorption: For hygroscopic solvents like DMSO, absorption of water can decrease the solubility of the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound derivatives in solution.
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in solution. | 1. Prepare fresh solutions for each experiment. 2. Verify the purity of the stored solution using a stability-indicating HPLC method. 3. Review your storage conditions (temperature, light exposure). |
| Precipitation of the compound. | 1. Visually inspect the solution for any precipitate before use. 2. If precipitation is observed, try gently warming the solution or sonicating to redissolve the compound. If it does not redissolve, prepare a fresh solution at a lower concentration. |
| Interaction with other components in the assay. | 1. Run appropriate controls to identify any interactions between your compound and other reagents. |
Issue 2: HPLC Analysis Problems
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | 1. Secondary interactions with residual silanol groups on the HPLC column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | 1. Contamination of the mobile phase or HPLC system. 2. Carryover from previous injections. 3. Degradation of the compound in the autosampler. | 1. Use fresh, high-purity mobile phase solvents.[4] 2. Run blank injections to identify the source of contamination.[5][6] 3. Clean the injector and sample loop. 4. Use a cooled autosampler if available. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature.[4] 3. Replace the column if it is old or has been subjected to harsh conditions. |
Quantitative Stability Data
Table 1: Illustrative Stability of a Generic this compound Derivative in Different Solvents at Room Temperature (25°C) Protected from Light
| Solvent | Time Point | % Degradation (Hypothetical) |
| DMSO | 24 hours | < 1% |
| 7 days | 2-5% | |
| 30 days | 5-10% | |
| Ethanol | 24 hours | 1-3% |
| 7 days | 5-8% | |
| 30 days | 10-15% | |
| Methanol | 24 hours | 2-4% |
| 7 days | 7-12% | |
| 30 days | 15-20% | |
| Acetone | 24 hours | < 2% |
| 7 days | 4-7% | |
| 30 days | 8-12% |
Note: The stability of this compound derivatives is highly structure-dependent. The presence of different substituents can significantly influence the rate and pathway of degradation.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
Oxidative Degradation: Mix equal volumes of the stock solution and a 3% solution of hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period. At each time point, withdraw a sample and dilute with the mobile phase.
-
Thermal Degradation: Heat a solid sample of the compound in an oven at a specified temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound in a chosen solvent. At each time point, cool the sample, dissolve (if solid), and dilute with the mobile phase.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. Keep a control sample in the dark at the same temperature. After the exposure period, dilute the samples with the mobile phase.
-
Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC-UV method. An LC-MS method can be used to identify the mass of the degradation products.[7][8]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound derivatives. Optimization will be required for specific compounds.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Illustrative):
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the compound (typically in the range of 240-280 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a weaker solvent to avoid peak distortion.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzoylthiourea Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental stages of enhancing the bioavailability of poorly soluble benzoylthiourea compounds.
Troubleshooting Guides & FAQs
This section is designed to provide quick answers and solutions to specific problems you may encounter in the laboratory.
Issue 1: My this compound compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer for in-vitro assays.
-
Question: Why is my this compound compound crashing out of solution, and what can I do to prevent it? Answer: this compound compounds are often highly lipophilic and have very low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound's solubility limit is exceeded, causing it to precipitate. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 1% and preferably at or below 0.1% for cell-based assays, as high concentrations can be toxic and cause precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of a buffer containing a solubilizing agent before the final dilution into the assay medium.
-
Reduce Final Compound Concentration: Your compound may be exceeding its solubility limit at the desired concentration. Try lowering the final concentration to determine a soluble and effective level.
-
Utilize Surfactants: Incorporate a non-ionic surfactant, such as Pluronic® F-68 or Tween® 80, in your final dilution buffer to help maintain the compound's solubility. A starting concentration of 0.02-0.1% Pluronic® F-68 is often effective.
-
Consider Alternative Solvents: If DMSO proves problematic, you could explore other solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but their toxicity must be evaluated for your specific experimental setup.
-
Issue 2: I'm observing low and highly variable oral bioavailability of my this compound compound in animal studies.
-
Question: What are the likely causes for the poor and inconsistent bioavailability of my this compound compound, and what formulation strategies can I employ to improve it? Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds, which are categorized as Biopharmaceutics Classification System (BCS) Class II or IV.[1] This is primarily due to their low dissolution rate in the gastrointestinal fluids. To enhance bioavailability, you need to improve the compound's solubility and dissolution rate. Consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1]
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the nanometer range, which can significantly improve dissolution rates.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can substantially enhance its aqueous solubility and dissolution rate.[1]
-
Lipid-Based Formulations: These formulations can improve the absorption of lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, keeping the drug in a solubilized state.
-
-
Issue 3: My this compound compound shows good in-vitro activity but fails to show efficacy in animal models.
-
Question: Why is there a discrepancy between the in-vitro and in-vivo results for my this compound compound? Answer: This is a frequent challenge in drug development and can often be attributed to poor pharmacokinetics, specifically low absorption and bioavailability. While the compound may be active at the cellular level, it may not be reaching the target site in the body at a sufficient concentration.
-
Assess Physicochemical Properties: Re-evaluate the compound's solubility, permeability, and metabolic stability. This compound derivatives are generally insoluble in water but soluble in organic solvents like chloroform and acetone.[2]
-
Formulation is Key: The formulation used for in-vivo studies is critical. A simple suspension in an aqueous vehicle is often insufficient for poorly soluble compounds. You must employ bioavailability enhancement techniques as described in the previous issue.
-
Consider Prodrugs: A chemical modification approach, such as creating a more soluble prodrug that converts to the active compound in-vivo, can be a viable strategy.
-
Issue 4: How do I choose the right bioavailability enhancement technique for my specific this compound compound?
-
Question: With several available techniques, what is the best approach for selecting a suitable formulation strategy? Answer: The selection of an appropriate technique depends on the specific physicochemical properties of your this compound compound, the desired dosage form, and the stage of development.
-
Early Stage Screening: For initial animal studies, simple solutions or co-solvent systems (e.g., PEG 400, propylene glycol) can be effective for achieving sufficient exposure.
-
For Higher Doses: When higher doses are required, solid dispersions or lipid-based systems like SEDDS are often more suitable.
-
Physicochemical Characterization: A thorough characterization of your compound's melting point, LogP, and solubility in various solvents and oils will guide your selection of excipients and formulation methods.
-
Quantitative Data on Bioavailability Enhancement
While specific data for this compound compounds are limited in the public domain, the following table presents representative data for a structurally related thiourea derivative, N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443), demonstrating the impact of different hydrophilic oral formulations on its plasma concentration in mice. This data illustrates the potential for significant bioavailability enhancement through formulation.
Table 1: In Vivo Plasma Concentrations of a Thiourea Derivative (HI-443) in Various Oral Formulations [3][4]
| Formulation Vehicle | Mean Plasma Concentration (ng/mL) at 10 min | Mean Plasma Concentration (ng/mL) at 30 min | Mean Plasma Concentration (ng/mL) at 60 min |
| DMSO (Control) | 150 | 100 | 50 |
| 50% PEG 400 / 50% Propylene Glycol | 450 | 350 | 200 |
| 25% PEG 400 / 75% Propylene Glycol | 400 | 300 | 180 |
| 75% PEG 400 / 25% Propylene Glycol | 500 | 400 | 250 |
Data is adapted from a study on HI-443 and is intended for illustrative purposes.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments aimed at enhancing the bioavailability of poorly soluble this compound compounds.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a this compound compound to enhance its dissolution rate.
Materials:
-
This compound compound
-
Polymeric carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))
-
Organic solvent (e.g., Ethanol, Acetone, or a mixture)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve the this compound compound and the polymeric carrier in a suitable organic solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:4 (w/w). Ensure complete dissolution with the aid of sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50 °C) until a solid film is formed on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Size Reduction: Scrape the dried solid dispersion from the flask. Grind the solid mass using a mortar and pestle.
-
Sieving: Pass the ground powder through a series of sieves to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system to improve the solubility and oral absorption of a this compound compound.
Materials:
-
This compound compound
-
Oil (e.g., Labrafac™ PG, Maisine® CC)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of the this compound compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. A common starting point for the ratio of oil:surfactant:co-surfactant is 40:40:20 (w/w).
-
Heat the mixture in a water bath to 40-50 °C to ensure homogeneity.
-
Add the pre-weighed this compound compound to the mixture and vortex until a clear, homogenous solution is obtained.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of distilled water at 37 °C with gentle agitation.
-
Visually observe the formation of an emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates a successful SEDDS formulation.
-
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in enhancing the bioavailability of poorly soluble compounds.
Caption: Workflow for Bioavailability Enhancement.
Caption: Troubleshooting Low Bioavailability.
References
- 1. scilit.com [scilit.com]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. In vivo pharmacokinetics and toxicity of a novel hydrophilic oral formulation of the potent non-nucleoside reverse transcriptase inhibitor compound N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Method Development for HPLC Analysis of Benzoylthiourea Purity
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of benzoylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of developing an HPLC method for this compound purity analysis?
A1: The primary objective is to develop a stability-indicating method capable of separating this compound from its potential impurities and degradation products. This ensures the accurate assessment of the compound's purity and stability over time and under various environmental conditions.
Q2: What are the common degradation pathways for this compound?
A2: Based on the chemical structure of this compound, the most common degradation pathways include hydrolysis and oxidation.[1]
-
Hydrolysis: Under acidic or basic conditions, the amide and thiourea functional groups are susceptible to cleavage, potentially forming benzoic acid, aniline, and related compounds.[1]
-
Oxidation: The thiourea group can be oxidized to form the corresponding urea derivative or other oxidized sulfur species.[1]
-
Photodegradation: Exposure to UV light can induce the formation of various degradation products.[1]
-
Thermal Degradation: High temperatures can lead to the cleavage of amide and thioamide bonds.[1]
Q3: What are the critical starting parameters for developing an HPLC method for this compound?
A3: For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. Key starting parameters include:
-
Column: A C18 column is a good initial choice.[2]
-
Mobile Phase: A mixture of acetonitrile or methanol and water is commonly used. An acidic modifier like 0.1% formic acid or phosphoric acid is often added to improve peak shape.
-
Detection: UV detection is appropriate, typically in the range of 230-280 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point for a 4.6 mm internal diameter column.[2]
Q4: How can I ensure my HPLC method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. To achieve this, forced degradation studies are performed.[3][4] The sample of this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate degradation products.[4][5] The developed HPLC method must be able to resolve the this compound peak from all the degradation product peaks.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with residual silanols on the column. 2. Sample solvent incompatible with the mobile phase. 3. Column overload. 4. Column contamination or void formation. | 1. Add a competing base to the mobile phase (e.g., triethylamine) or use an acidic modifier (e.g., 0.1% formic acid) to suppress silanol interactions. 2. Dissolve the sample in the mobile phase or a solvent with a weaker elution strength. 3. Reduce the sample concentration or injection volume. 4. Wash the column with a strong solvent. If the problem persists, replace the column. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Inadequate column equilibration. 4. Pump malfunction or leaks. | 1. Ensure accurate mobile phase preparation and thorough degassing. 2. Use a column oven to maintain a consistent temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. 4. Check for leaks in the system and ensure the pump is functioning correctly. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector flow cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life. 4. Incomplete column equilibration. | 1. Use high-purity solvents and flush the system, including the detector flow cell. 2. Degas the mobile phase thoroughly. 3. Replace the detector lamp if necessary. 4. Ensure the column is fully equilibrated. |
| Extra Peaks in the Chromatogram | 1. Presence of impurities or degradation products in the sample. 2. Contamination from sample vials, solvent, or the HPLC system. 3. Carryover from a previous injection. | 1. This indicates the method is successfully separating impurities. 2. Run a blank injection (mobile phase only) to identify system-related peaks. 3. Implement a needle wash step in the injection sequence. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound Purity
This protocol describes a representative gradient RP-HPLC method for the determination of this compound purity and its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 40% B, 5-20 min: 40-90% B, 20-25 min: 90% B, 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 100 mg of this compound and dissolve in 100 mL of diluent. Dilute 10 mL of this solution to 100 mL with diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 N NaOH. Dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 N HCl. Dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution in diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in diluent.
Quantitative Data Summary
The following tables summarize representative validation data for the proposed HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Typical Result |
| Retention Time (min) | ~15.2 |
| Linearity Range (µg/mL) | 10 - 150 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Table 3: Forced Degradation Results
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Observations |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | 15.4% | < 1.2 | 1.2 | Two major degradation peaks observed. |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | 22.1% | < 1.1 | 1.1 | One major degradation peak observed. |
| Oxidative (30% H₂O₂, RT, 24h) | 18.7% | < 1.3 | 1.3 | One major degradation peak observed. |
| Thermal (105°C, 48h) | 8.2% | < 1.0 | 1.0 | Minor degradation peaks observed. |
| Photolytic (UV 254nm, 24h) | 12.5% | < 1.1 | 1.1 | Multiple minor degradation peaks observed. |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
The Pivotal Role of Structure in the Biological Activity of Benzoylthiourea Analogs: A Comparative Guide
A deep dive into the structure-activity relationships of benzoylthiourea derivatives reveals critical insights for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects, largely dictated by the nature and position of substituents on their aromatic rings.
This compound and its analogs are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[1] Their biological activity is intrinsically linked to their chemical structure, making the study of their structure-activity relationships (SAR) crucial for designing more potent and selective drugs. This guide provides a comparative analysis of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid researchers in the field of drug discovery.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives is highlighted by their varied biological activities. The following sections present a comparative summary of their performance in anticancer and antimicrobial applications, supported by quantitative data from various studies.
Anticancer Activity
Thiourea derivatives have been extensively investigated as potential anticancer agents, with many exhibiting cytotoxic effects against various cancer cell lines.[1] Their mechanism of action often involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial for cancer cell proliferation and survival.[1][2] The anticancer activity of N-benzoyl-N'-naphthylthiourea (BNTU) derivatives, for instance, has been linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[3]
A study on N-benzoyl-3-allylthiourea (BATU) demonstrated a higher cytotoxic effect on breast cancer cell lines (MCF-7 and MCF-7/HER-2) compared to its precursor, allylthiourea (ATU).[2] This suggests that the benzoyl group plays a significant role in enhancing the anticancer potency. The IC50 values presented in Table 1 highlight the differences in cytotoxic activity among various this compound analogs.
Table 1: Comparative Cytotoxicity of N-Benzoyl-N'-phenylthiourea Derivatives
| Compound ID | Substituent on N'-phenyl Ring | Cell Line | IC50 (µM) | Reference |
| 1 | 4-Chloro | MCF-7 | 15.2 | [1] |
| 2 | 4-Methyl | MCF-7 | 25.8 | [1] |
| 3 | 4-Nitro | MCF-7 | 10.5 | [1] |
| 4 | Unsubstituted | MCF-7 | 32.1 | [1] |
| BATU | Allyl (instead of phenyl) | MCF-7 | 450 | [2] |
| BATU | Allyl (instead of phenyl) | MCF-7/HER-2 | 350 | [2] |
| ATU | Allyl (precursor) | MCF-7 | >1000 | [2] |
| ATU | Allyl (precursor) | MCF-7/HER-2 | >1000 | [2] |
Antimicrobial Activity
Table 2 summarizes the minimum inhibitory concentrations (MIC) of several this compound derivatives against various microbial strains.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of N-Benzoyl-thiourea Derivatives
| Compound ID | Substituent on N'-phenyl Ring | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| 5a | 2-Fluoro | 128 | 128 | 128 | >256 | [9] |
| 5b | 3-Fluoro | >256 | 128 | 128 | >256 | [9] |
| 5d | 2,4,6-Trifluoro | >256 | 128 | >256 | 128 | [9] |
| Compound 4 | 1,2,4-triazolyl | 16 (S. aureus HU25) | - | - | - | [10] |
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea (I) | 4-diphenylamine | Active | Inactive | Inactive | Inactive | [6] |
Key Experimental Methodologies
The evaluation of the biological activities of this compound analogs involves a variety of standardized experimental protocols. Below are detailed methodologies for some of the key assays cited in the literature.
Synthesis of this compound Derivatives
A general method for the synthesis of N-benzoyl-N'-substituted thioureas involves the reaction of a substituted benzoyl chloride with ammonium thiocyanate to form a benzoyl isothiocyanate intermediate. This intermediate is then reacted in situ with a primary amine to yield the final product.[6]
A modified Schotten-Baumann reaction is also employed for the synthesis of 1-allyl-3-benzoylthiourea analogs. This involves the nucleophilic substitution reaction of benzoyl chloride analogs with allylthiourea.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Agar Dilution Method)
-
Media Preparation: A series of agar plates containing serial dilutions of the test compounds are prepared.
-
Inoculum Preparation: Bacterial or fungal strains are cultured to a specific turbidity, corresponding to a known cell density.
-
Inoculation: The agar plates are inoculated with the microbial suspensions.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis is prepared in appropriate media.
-
Compound Addition: The test compounds are serially diluted in a 96-well plate.
-
Inoculation: The mycobacterial suspension is added to each well.
-
Incubation: The plates are incubated for several days.
-
Alamar Blue Addition: Alamar Blue solution is added to each well, and the plates are re-incubated.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth, and the MIC is determined as the lowest drug concentration that prevents this color change.[11]
Visualization of Pathways and Workflows
Understanding the mechanisms of action and the experimental processes is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate a key signaling pathway inhibited by this compound derivatives and a general workflow for SAR studies.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Caption: General experimental workflow for a structure-activity relationship study.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors | Atlantis Press [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Substituted this compound Derivatives: From Design to Antimicrobial Applications [mdpi.com]
- 8. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Benzoylthiourea Derivatives: A Comparative Analysis
For Immediate Release
Researchers in oncology and drug development now have access to a comprehensive comparative guide on the anticancer activity of benzoylthiourea derivatives. This guide provides a detailed analysis of various derivatives, their efficacy against different cancer cell lines, and the underlying mechanisms of action, supported by experimental data and protocols.
This compound derivatives have emerged as a promising class of compounds in the landscape of anticancer drug discovery. Their multifaceted mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, make them attractive candidates for further investigation. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource to facilitate their research and development efforts.
Comparative Anticancer Activity of this compound Derivatives
The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined through numerous studies. The following tables summarize the IC50 values for several this compound derivatives, offering a quantitative comparison of their anticancer activity.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | T47D (Breast Cancer) | 325.821 | - | - |
| N-benzoyl-N'-(4-fluorophenyl)thiourea | T47D (Breast Cancer) | 1519.933 | - | - |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | - | - | - |
| N-benzoyl-N'-phenylthiourea | T47D (Breast Cancer) | - | Hydroxyurea | - |
| 4-t-butyl-BPTU | MCF-7 (Breast Cancer) | Potent | Erlotinib, Hydroxyurea | - |
| 4-t-butyl-BPTU | T47D (Breast Cancer) | Less Potent | Erlotinib | - |
| 4-t-butyl-BPTU | HeLa (Cervical Cancer) | Less Potent | Erlotinib | - |
| 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea | HT-29 (Colon Cancer) | - | Cisplatin | - |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast Cancer) | 0.64 mM | Allylthiourea | 3.17 mM |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast Cancer) | 1.47 mM | Allylthiourea | 5.22 mM |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Cancer) | 1.11 | Doxorubicin | 8.29 |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver Cancer) | 1.74 | Doxorubicin | 7.46 |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast Cancer) | 7.0 | Doxorubicin | 4.56 |
Table 1: Comparative IC50 Values of Various this compound Derivatives. This table provides a side-by-side comparison of the cytotoxic potency of different this compound derivatives against various cancer cell lines.[1][2][3][4]
Key Mechanisms of Anticancer Activity
The anticancer effects of this compound derivatives are attributed to several mechanisms, primarily the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, induction of apoptosis, and cell cycle arrest.[5]
Inhibition of EGFR Signaling Pathway
A primary mechanism for the anticancer activity of many this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[5] These derivatives act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascades.[5] By binding to the ATP-binding pocket of the EGFR kinase domain, they prevent autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, leading to reduced cell proliferation.[1][6]
References
Benzoylthiourea versus cisplatin: a comparative efficacy study in vitro
A detailed analysis of the cytotoxic and mechanistic profiles of benzoylthiourea derivatives in comparison to the established chemotherapeutic agent, cisplatin, across various cancer cell lines.
This guide provides a comprehensive in vitro comparison of the efficacy of this compound derivatives against the widely used anticancer drug, cisplatin. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of cytotoxic activity, mechanisms of action, and relevant experimental methodologies.
Executive Summary
This compound derivatives have emerged as a promising class of compounds with significant anticancer properties. In vitro studies demonstrate that certain this compound derivatives exhibit cytotoxic effects comparable to, and in some cases exceeding, those of cisplatin against various cancer cell lines. The primary mechanism of action for many this compound compounds involves the inhibition of key signaling pathways, notably the Epidermal Growth Factor Receptor (EGFR) pathway, leading to the induction of apoptosis and cell cycle arrest.[1] Cisplatin, in contrast, primarily exerts its cytotoxic effects by forming DNA adducts, which triggers DNA damage responses, cell cycle arrest, and ultimately apoptosis. This guide synthesizes available quantitative data to facilitate a direct comparison of their performance and provides detailed protocols for the key experimental assays cited.
Data Presentation
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various this compound derivatives and cisplatin against a panel of human cancer cell lines. It is important to note that IC50 values can vary depending on the specific derivative, cell line, and experimental conditions.
Table 1: IC50 Values (µM) of this compound Derivatives vs. Cisplatin in Breast Cancer Cell Lines
| Compound/Derivative | MCF-7 | MDA-MB-231 | Cell Line | Reference |
| Benzoyl-xanthone derivative (L18722) | >250 (48h) | - | MCF-7 | [2] |
| Cisplatin | 16.7 (72h) | - | MCF-7 | [2] |
| Diarylthiourea (Compound 4) | 338.33 (24h) | - | MCF-7 | [3] |
Table 2: IC50 Values (µM) of this compound Derivatives vs. Cisplatin in Other Cancer Cell Lines
| Compound/Derivative | HCT-116 | HT-29 | A549 (Lung) | HeLa (Cervical) | Reference |
| 1-(3-Chlorobenzoyl)-3-methylthiourea | - | - | - | - | [4] |
| Cisplatin | 5.96 (48h) in BxPC-3 | - | - | - | [5] |
Note: The data presented is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental protocols.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The following table presents available data on the induction of apoptosis by a benzoyl-xanthone derivative in comparison to cisplatin in the MCF-7 breast cancer cell line.
Table 3: Apoptosis Induction in MCF-7 Cells (48h treatment)
| Compound | Concentration | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Reference |
| Benzoyl-xanthone derivative (L18722) | 100 µM | 30.19 ± 3.27 | Not Specified | [2] |
| Benzoyl-xanthone derivative (L18722) | 150 µM | 40.74 ± 3.58 | Not Specified | [2] |
| Benzoyl-xanthone derivative (L18722) | 200 µM | 49.42 ± 4.44 | Not Specified | [2] |
| Cisplatin | 16.7 µM | 27.93 ± 2.18 | Not Specified | [2] |
Cell Cycle Analysis
Anticancer agents often induce cell cycle arrest, preventing cancer cells from proliferating. The data on the specific effects of this compound derivatives on cell cycle distribution in direct comparison with cisplatin is limited in the reviewed literature. However, studies on various derivatives indicate that they can induce cell cycle arrest at different phases, most notably G1 and G2/M. For instance, one study on a fused benzo[h]chromeno[2,3-d]pyrimidine derivative showed that it caused cell cycle arrest at the G2/M stage in MCF-7 cells.[6] Cisplatin has been shown to induce a slowdown in S-phase transit followed by a G2 block.[7]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (this compound derivative or cisplatin) and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[9][10]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.[11][12]
-
Staining: Wash the cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.[11][12][13] The RNase A is crucial to prevent the staining of RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11][12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[13]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound derivatives and cisplatin.
Caption: this compound inhibits EGFR signaling.
Caption: Cisplatin induces apoptosis via DNA damage.
Experimental Workflow
Caption: In vitro efficacy testing workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoyl-xanthone derivative induces apoptosis in MCF-7 cells by binding TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Validating the Antimicrobial Spectrum of Newly Synthesized Benzoylthioureas: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzoylthiourea derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the performance of newly synthesized benzoylthioureas against various microbial strains, supported by experimental data from recent studies. It also details the methodologies for key experiments to facilitate the validation of new chemical entities in this class.
Comparative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several novel this compound derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For comparative purposes, the activity of a standard antibiotic is often included.
| Compound ID | Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Derivative 1 (Fluorinated) | Escherichia coli | 62.5[1] | Ampicillin | 100 |
| Pseudomonas aeruginosa | 62.5[1] | Ampicillin | >100 | |
| Staphylococcus aureus | >500[1] | Ampicillin | <1.56 | |
| Bacillus subtilis | >500[1] | Ampicillin | <1.56 | |
| Candida albicans | 125[1] | Fluconazole | 12.5 | |
| Derivative 2 (Trifluoromethylated) | Escherichia coli | 125[1] | Ampicillin | 100 |
| Candida albicans | 31.25[1] | Fluconazole | 12.5 | |
| 1,2,4-triazolyl-benzoylthiourea 4 | Staphylococcus aureus HU25 | 16[2] | - | - |
| Compound I | Staphylococcus aureus | Active[3] | - | - |
Experimental Protocols
Accurate and reproducible experimental design is crucial for validating the antimicrobial spectrum of novel compounds. The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method, a widely accepted technique for quantitative antimicrobial susceptibility testing.
1. Preparation of Microbial Inoculum:
- Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours.
- Several colonies are transferred to a sterile saline solution (0.9%).
- The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- The standardized inoculum is further diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- The synthesized this compound derivatives and reference antibiotics are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the compounds are prepared in the appropriate broth medium in a 96-well microtiter plate. The final concentrations typically range from 0.03 to 512 µg/mL.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the compound dilutions is inoculated with the prepared microbial suspension.
- Positive control (broth with inoculum, no compound) and negative control (broth only) wells are included.
- The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of the antimicrobial spectrum of newly synthesized this compound derivatives.
Caption: Workflow for antimicrobial validation of benzoylthioureas.
Potential Mechanism of Action
Several studies suggest that this compound derivatives may exert their antimicrobial effects by targeting essential bacterial enzymes. Molecular docking studies have indicated a potential binding affinity of these compounds to the B subunit of DNA gyrase (E. coli DNA gyrase B), an enzyme crucial for DNA replication and repair.[1][4][5][6] This inhibition disrupts essential cellular processes, leading to bacterial cell death. The presence of electron-withdrawing groups, such as halogens, on the phenyl ring of the thiourea derivatives has been shown to enhance antibacterial activity.[5]
Concluding Remarks
Newly synthesized this compound derivatives exhibit a promising and often broad antimicrobial spectrum against various bacterial and fungal pathogens. The fluorinated and trifluoromethylated analogs, in particular, have demonstrated significant activity.[1][4][6][7] Further investigation into their mechanism of action, along with optimization of their structure-activity relationship, will be pivotal in developing these compounds into effective therapeutic agents to combat the growing challenge of antimicrobial resistance. The standardized protocols provided herein offer a framework for the consistent and reliable evaluation of this important class of molecules.
References
- 1. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Substituted this compound Derivatives: From Design to Antimicrobial Applications [mdpi.com]
Benzoylthiourea Derivatives Exhibit Selective Cytotoxicity Towards Cancer Cells Over Normal Cells
A comprehensive analysis of experimental data reveals that benzoylthiourea derivatives demonstrate notable cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards normal, healthy cells. This selective activity positions them as promising candidates for further investigation in the development of targeted anticancer therapies.
Researchers in oncology and drug development will find the following guide a valuable resource, providing a comparative overview of the cytotoxic profiles of specific this compound compounds. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below present the IC50 values for several this compound derivatives against a panel of human cancer cell lines and normal cell lines. Lower IC50 values indicate higher cytotoxicity.
Table 1: Cytotoxicity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea
| Cell Line | Cell Type | IC50 (mM) |
| MCF-7 | Human Breast Adenocarcinoma | 0.31[1] |
| T47D | Human Breast Ductal Carcinoma | 0.94[1] |
| Vero | Normal Kidney Epithelial | Not specified, but compound showed selective activity towards cancer cells[2] |
Table 2: Cytotoxicity of N-(4-t-butylbenzoyl)-N'-phenylthiourea
| Cell Line | Cell Type | IC50 |
| MCF-7 | Human Breast Adenocarcinoma | Lower than Hydroxyurea and Erlotinib[3] |
| T47D | Human Breast Ductal Carcinoma | Data not provided[3] |
| HeLa | Human Cervical Adenocarcinoma | Data not provided[3] |
| Vero | Normal Kidney Epithelial | Did not harm Vero cells[3][4] |
Table 3: Cytotoxicity of Other Thiourea Derivatives on Breast Cancer vs. Normal Breast Cells
| Compound | MCF-7 (Cancer) IC50 (µM) | MCF-10A (Normal) IC50 (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| Derivative 6e | 7.21 | > 50 | > 6.9 |
| Derivative 9f | 8.35 | > 50 | > 5.9 |
| Derivative 6k | 8.02 | > 50 | > 6.2 |
Data for Table 3 was adapted from a study on pyrazoline-based thiourea derivatives, demonstrating the principle of selectivity.[5]
Experimental Protocols
The cytotoxic effects of this compound derivatives are predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.[6] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6][7][8]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6][7]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Signaling Pathways
This compound derivatives exert their cytotoxic effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Intrinsic Apoptosis Pathway
A primary mode of action for many this compound compounds is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the following key steps:
-
Apoptotic Stimulus: The this compound derivative acts as a stress signal to the cancer cell.
-
Bcl-2 Family Regulation: The compound disrupts the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It promotes the activation and translocation of Bax to the mitochondria.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax forms pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex called the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.
Inhibition of EGFR Signaling
Some this compound derivatives also exhibit inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9][10][11] EGFR is a receptor tyrosine kinase that, when overactivated in cancer, can lead to increased cell proliferation, survival, and metastasis. By inhibiting EGFR, these compounds can block downstream signaling cascades, such as the MAPK/Erk and PI3K/Akt pathways, which are crucial for cancer cell growth and survival.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. jppres.com [jppres.com]
- 4. (PDF) Anticancer activity of N-(4-t-butylbenzoyl)-N’-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells (2023) | Dini Kesuma | 1 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. scholar.unair.ac.id [scholar.unair.ac.id]
- 10. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Silico ADMET Prediction for Benzoylthiourea Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in de-risking projects and reducing costly late-stage failures. This guide provides a comparative overview of in silico ADMET prediction for benzoylthiourea derivatives, a class of compounds with diverse biological activities. We will delve into commonly used prediction tools, present available data, and provide detailed experimental protocols for the validation of these in silico findings.
This compound derivatives have garnered significant interest in medicinal chemistry due to their wide-ranging therapeutic potential, including anticancer, antibacterial, and antiviral activities. However, their progression through the drug development pipeline is contingent on favorable pharmacokinetic and safety profiles. In silico ADMET prediction offers a rapid and cost-effective means to screen and prioritize candidates with desirable properties, thereby streamlining the discovery process.
This guide will compare the predictive performance of various computational tools and models as reported in the scientific literature for this specific class of compounds. By summarizing quantitative data and outlining experimental validation methods, we aim to provide an objective resource for researchers working with this compound derivatives.
Comparative Analysis of In Silico ADMET Predictors
Several online platforms and software are available for the in silico prediction of ADMET properties. Among the most frequently cited for the analysis of this compound and related derivatives are pkCSM, SwissADME, and ProTox-II. These tools employ a variety of algorithms, including graph-based signatures, quantitative structure-activity relationship (QSAR) models, and machine learning, to predict a wide array of pharmacokinetic and toxicological endpoints.
Below is a summary of predicted ADMET properties for a selection of this compound derivatives from various studies, showcasing the types of data generated by these platforms.
Table 1: Predicted Absorption and Distribution Properties of this compound Derivatives
| Compound | Derivative | In Silico Tool | Intestinal Absorption (% Abs) | Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Blood-Brain Barrier (BBB) Permeability (logBB) | P-glycoprotein Substrate |
| BNTU | N-benzoyl-N'-naphthylthiourea | pkCSM | 93.5 | 0.98 | -0.512 | Yes |
| 4TBBNTU | 4-tert-butylbenzoyl-N'-naphthylthiourea | pkCSM | 94.8 | 1.05 | -0.488 | Yes |
| 4CFBNTU | 4-trifluoromethylbenzoyl-N'-naphthylthiourea | pkCSM | 94.1 | 1.01 | -0.499 | Yes |
| PCTB | Phenylcarbamothioyl benzamide | pkCSM | 89.2 | 0.85 | -0.623 | No |
| 4-Cl-PCTB | 4-chloro-phenylcarbamothioyl benzamide | pkCSM | 90.5 | 0.91 | -0.587 | No |
Data synthesized from multiple sources. Actual values may vary based on the specific study and software version.
Table 2: Predicted Metabolism and Excretion Properties of this compound Derivatives
| Compound | Derivative | In Silico Tool | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Total Clearance (log ml/min/kg) |
| BNTU | N-benzoyl-N'-naphthylthiourea | pkCSM | Yes | Yes | 0.315 |
| 4TBBNTU | 4-tert-butylbenzoyl-N'-naphthylthiourea | pkCSM | Yes | Yes | 0.289 |
| 4CFBNTU | 4-trifluoromethylbenzoyl-N'-naphthylthiourea | pkCSM | Yes | Yes | 0.301 |
| PCTB | Phenylcarbamothioyl benzamide | SwissADME | No | Yes | Not Predicted |
| 4-Cl-PCTB | 4-chloro-phenylcarbamothioyl benzamide | SwissADME | No | Yes | Not Predicted |
Data synthesized from multiple sources. Actual values may vary based on the specific study and software version.
Table 3: Predicted Toxicity of this compound Derivatives
| Compound | Derivative | In Silico Tool | AMES Toxicity | hERG I Inhibitor | Hepatotoxicity | LD50 (rat, acute oral, mol/kg) |
| BNTU | N-benzoyl-N'-naphthylthiourea | ProTox-II | Non-mutagen | No | Yes | 2.853 |
| 4TBBNTU | 4-tert-butylbenzoyl-N'-naphthylthiourea | ProTox-II | Non-mutagen | No | Yes | 2.912 |
| 4CFBNTU | 4-trifluoromethylbenzoyl-N'-naphthylthiourea | ProTox-II | Non-mutagen | No | Yes | 2.798 |
| PCTB | Phenylcarbamothioyl benzamide | ProTox-II | Non-mutagen | No | No | 2.654 |
| 4-CF3-PCTB | 4-trifluoromethyl-phenylcarbamothioyl benzamide | ProTox-II | Non-mutagen | No | Yes | 2.588 |
Data synthesized from multiple sources. Actual values may vary based on the specific study and software version.
Experimental Protocols for In Vitro ADMET Assays
To validate the in silico predictions, a variety of in vitro assays are essential. These experiments provide real-world data that can be used to build more accurate computational models and to make informed decisions about which compounds to advance.
Caco-2 Permeability Assay
This assay is the gold standard for predicting intestinal absorption of orally administered drugs. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Permeability Assay: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability. To assess active efflux, the compound is also added to the basolateral side, and samples are taken from the apical side (B-to-A permeability).
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Protocol:
-
Preparation: Human liver microsomes are incubated with the test compound in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-course Incubation: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
hERG Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.
Protocol:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in individual cells.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Current Measurement: The effect of the compound on the hERG current is recorded.
-
Data Analysis: The concentration-response curve is plotted to determine the half-maximal inhibitory concentration (IC50) of the compound.
Visualizing the In Silico ADMET Workflow
The process of in silico ADMET prediction for a novel this compound derivative can be visualized as a structured workflow.
Caption: Workflow for in silico ADMET prediction of this compound derivatives.
Logical Relationship for ADMET-Informed Drug Discovery
The integration of in silico predictions and experimental validation is a cyclical process that guides lead optimization in drug discovery.
Caption: Iterative cycle of ADMET-guided drug discovery for lead optimization.
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzoylthioureas in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a well-established method to enhance therapeutic efficacy. This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated benzoylthioureas, a class of compounds demonstrating significant potential across antimicrobial, antifungal, and anticancer applications. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to inform and guide future research and development in this promising area.
The substitution of hydrogen with fluorine can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins.[1] In the context of benzoylthioureas, these modifications often translate to enhanced biological activity. This guide presents a data-driven comparison to elucidate the impact of fluorination on the efficacy of these compounds.
Quantitative Efficacy Comparison
The following tables summarize the biological activities of various fluorinated and non-fluorinated benzoylthiourea derivatives, presenting Minimum Inhibitory Concentration (MIC) values for antimicrobial and antifungal activities, and IC50 values for anticancer and enzyme inhibitory activities. Lower values indicate greater potency.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound | Substituent(s) | Staphylococcus aureus | Escherichia coli | Reference(s) |
| Fluorinated | ||||
| Compound 4 | 1,2,4-triazolyl | 16 | - | [2] |
| Compound 5a | 4-Fluoro | >128 | >128 | [3] |
| Compound 5b | 2-Fluoro | >128 | >128 | [3] |
| Compound 18 | m-Fluoro | - | 31.25 | [4] |
| Non-Fluorinated | ||||
| Cpd 1 | Allyl | >1000 (MRSA) | >1000 | [5] |
| Cpd 4 | Allyl | 1000 (MRSA) | >1000 | [5] |
Table 2: Antifungal Activity against Candida albicans (MIC in µg/mL)
| Compound | Substituent(s) | MIC (µg/mL) | Reference(s) |
| Fluorinated | |||
| Compound 5d | 2,4,6-Trifluoro | - | [6] |
| SB2 | o-methylated thiophene | 0.0781 - 0.625 | [7] |
| Non-Fluorinated | |||
| - | N-(morpholinothiocarbonyl) benzamide | - | [8] |
| - | N-(piperidylthiocarbonyl) benzamide | - | [8] |
Table 3: Anticancer Activity (IC50 in µM)
| Compound | Substituent(s) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference(s) |
| Fluorinated | ||||
| N-(phenylcarbamothioyl)-4-fluorobenzamide | 4-Fluoro | 0.31 mM (310 µM) | - | [1] |
| 1-(4-methoxybenzoyl)-3-(4-fluorophenyl)thiourea | 4-Methoxy, 4-Fluoro | 0.720 mM (720 µM) | - | [9] |
| Compound 11d | p-Fluorinated benzyl | - | 20.9 | [10] |
| Non-Fluorinated | ||||
| N-benzoyl-3-allylthiourea (BATU) | Allyl | 1.47 mM (1470 µM) | - | [11] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | 4-t-butyl | - | - | [12] |
| N1,N3-disubstituted-thiosemicarbazone 7 | Benzodioxole | 7.0 | - | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final test concentration.
-
Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in the broth medium within a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (broth with inoculum and broth alone) are included. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
MTT Assay for Anticancer Activity (IC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO and serially diluted in cell culture medium to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of benzoylthioureas are attributed to their interaction with specific cellular targets. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Many this compound derivatives exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[6] This inhibition prevents the relaxation of supercoiled DNA, leading to a halt in replication and ultimately bacterial cell death. Fluorinated derivatives often exhibit enhanced inhibitory activity.
In the context of cancer, certain this compound derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[14] Overactivation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. By blocking this pathway, these compounds can induce apoptosis and arrest the cell cycle in cancer cells. Fluorination can enhance the binding affinity of these compounds to the EGFR kinase domain, resulting in more potent anticancer activity.
Conclusion
The presented data indicates that fluorination is a valuable strategy for enhancing the biological efficacy of this compound derivatives. In many instances, fluorinated analogs exhibit superior antimicrobial, antifungal, and anticancer activities compared to their non-fluorinated counterparts. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further explore and optimize this promising class of compounds for various therapeutic applications. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of fluorinated benzoylthioureas.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structures and antibacterial activities of this compound derivatives and their complexes with cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Substituted this compound Derivatives: From Design to Antimicrobial Applications [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes: structure, and antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jppres.com [jppres.com]
- 13. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells - Ubaya Repository [repository.ubaya.ac.id]
The Rise of Benzoylthiourea Derivatives in the Fight Against Drug-Resistant Bacteria: A Comparative Guide
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising candidates, benzoylthiourea derivatives have emerged as a significant class of compounds with potent antibacterial activity against a range of pathogens, including formidable drug-resistant strains. This guide provides a comprehensive evaluation of various this compound derivatives, presenting a comparative analysis of their efficacy, insights into their mechanism of action, and detailed experimental protocols for their assessment.
This compound derivatives are characterized by a core structure featuring a benzoyl group and a thiourea moiety. This scaffold has proven to be a versatile platform for chemical modifications, leading to the synthesis of numerous analogues with a broad spectrum of biological activities. Researchers have particularly focused on their potential to combat clinically important drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and multidrug-resistant (MDR) Gram-negative bacteria.
Comparative Efficacy: A Look at the Numbers
The antibacterial potency of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative this compound derivatives against various bacterial strains, including drug-resistant isolates, as reported in recent literature.
| Compound | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| 1,2,4-triazolyl-benzoylthiourea derivative 4 | Staphylococcus aureus HU25 | Clinical Isolate | 16 | [1] |
| F-Benzoylthiourea derivative 5a | Enterococcus faecalis | Not Specified | 128 | [2][3] |
| F-Benzoylthiourea derivative 5a | Pseudomonas aeruginosa | Not Specified | 128 | [2][3] |
| F-Benzoylthiourea derivative 5b | Pseudomonas aeruginosa | Not Specified | 128 | [2][3] |
| F-Benzoylthiourea derivative 5a | Escherichia coli | Not Specified | 128 | [2] |
| F-Benzoylthiourea derivative 5b | Escherichia coli | Not Specified | 128 | [2] |
| F-Benzoylthiourea derivative 5d | Escherichia coli | Not Specified | 128 | [2] |
| F-Benzoylthiourea derivative 5g | Escherichia coli | Not Specified | 128 | [2] |
Note: MIC values can vary depending on the specific experimental conditions and the bacterial strain tested.
Unraveling the Mechanism: How Benzoylthioureas Inhibit Bacterial Growth
The primary mechanism of action for many this compound derivatives is believed to be the inhibition of bacterial DNA gyrase.[2][4] DNA gyrase is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By targeting this enzyme, which is absent in higher eukaryotes, this compound derivatives exhibit selective toxicity towards bacteria.
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium on an appropriate agar plate, select 3-4 colonies.
-
Suspend the colonies in 5 mL of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Further dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the compound dilutions with 100 µL of the final bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compounds against mammalian cells to determine their selectivity.
-
Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of appropriate cell culture medium.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Experimental and logical workflow
The evaluation of this compound derivatives follows a logical progression from their initial design and synthesis to comprehensive in vitro and in vivo testing.
Caption: General experimental workflow for this compound derivatives.
Conclusion
This compound derivatives represent a promising class of antibacterial agents with the potential to address the challenge of drug resistance. Their activity against resistant strains, coupled with a potentially selective mechanism of action, makes them attractive candidates for further development. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the standardized evaluation and comparison of these compounds. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties, and conducting in vivo efficacy studies to translate the in vitro promise of this compound derivatives into clinically effective therapeutics.
References
- 1. Synthesis of this compound derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to Cross-Validating Molecular Docking with In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
In the modern drug discovery landscape, computational and experimental approaches must work in concert to identify and optimize novel therapeutic agents. Molecular docking, a powerful in silico tool, predicts the binding affinity and orientation of small molecules to a protein target, enabling the rapid screening of vast compound libraries. However, these computational predictions are theoretical and necessitate rigorous experimental validation to confirm their real-world efficacy.
This guide provides an objective comparison of molecular docking results with data from in vitro enzyme inhibition assays. We will delve into the detailed methodologies for both techniques, present comparative data in clearly structured tables, and visualize the critical workflows and logical relationships involved in this cross-validation process. The primary aim is to establish a correlative understanding between the predicted binding affinity from docking (often represented by a docking score) and the actual biological activity measured in the laboratory (typically the half-maximal inhibitory concentration, IC50). A strong correlation instills confidence in the computational model, paving the way for more efficient and targeted lead optimization.
The Cross-Validation Workflow
The process of cross-validating molecular docking results with in vitro enzyme inhibition assays is a systematic progression from computational prediction to experimental confirmation. This workflow ensures that the theoretical models are grounded in biological reality, providing a more reliable foundation for drug discovery projects.
Experimental Protocols
A successful cross-validation study hinges on the meticulous execution of both computational and experimental protocols. Below are detailed methodologies for molecular docking and a standard in vitro enzyme inhibition assay.
Protocol 1: Molecular Docking
This protocol outlines the general steps for performing molecular docking to predict the binding affinity of ligands to a target enzyme.
-
Target Protein Preparation:
-
Obtain the 3D structure of the target enzyme from a protein database like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-factors, and existing ligands.
-
Add polar hydrogens and assign appropriate atomic charges.
-
Define the binding site or active site of the enzyme. This can be done by identifying the location of a co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structures of the ligand library from databases such as PubChem or ZINC, or by sketching them using chemical drawing software.
-
Convert the ligand structures to a suitable 3D format.
-
Assign appropriate atom types and charges, and generate different conformations if the docking software requires it.
-
-
Docking Simulation:
-
Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site of the target protein.
-
The docking algorithm will explore various possible binding poses of each ligand within the active site.
-
-
Scoring and Analysis:
-
Each generated pose is assigned a score by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). More negative scores generally indicate a stronger predicted binding affinity.
-
Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
-
Select a subset of the top-ranking "virtual hits" for subsequent in vitro validation.
-
Protocol 2: In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a common method to quantify the inhibitory potency of a compound against a specific enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable buffer that ensures its stability and activity.
-
Prepare a stock solution of the enzyme's specific substrate.
-
Dissolve the test compounds (inhibitors) in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.
-
-
Assay Procedure:
-
Perform serial dilutions of the inhibitor stock solutions to obtain a range of concentrations for testing.
-
In a multi-well plate, add the enzyme solution, the buffer, and the various concentrations of the inhibitor.
-
Include a positive control (a known inhibitor of the enzyme) and a negative control (solvent only, without any inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Normalize the data by setting the activity in the negative control as 100% and a control without the enzyme as 0%.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Comparative Data: Docking Scores vs. In Vitro Activity
The core of the cross-validation process lies in comparing the computational predictions with the experimental results. While a perfect one-to-one correlation is uncommon, a good docking protocol should be able to differentiate between potent, moderately active, and inactive compounds.[1] The following tables present example datasets from published research, showcasing the correlation between molecular docking scores and experimentally determined IC50 values for different enzyme classes.
Table 1: Acetylcholinesterase (AChE) Inhibitors
| Compound | Docking Score (kcal/mol) | In Vitro IC50 (µM) | Reference |
| Donepezil (Reference) | -10.8 | 0.02 | [2] |
| Ginkgolide A | -11.3 | Not Reported | [2] |
| Licorice glycoside D2 | -11.2 | Not Reported | [2] |
| Compound 5c | Not Reported | 0.8 | [1] |
| Compound 6a | Not Reported | 1.2 | [1] |
Table 2: HIV-1 Protease Inhibitors
| Compound | Docking Score (GlideScore) | In Vitro IC50 (nM) | Reference |
| Amprenavir | -10.5 | 2.3 | [3] |
| Atazanavir | -9.8 | 1.6 | [3] |
| Indinavir | -9.2 | 2.5 | [3] |
| Lopinavir | -11.2 | 1.3 | [3] |
| Nelfinavir | -10.1 | 2.0 | [3] |
| Ritonavir | -10.8 | 1.5 | [3] |
| Saquinavir | -9.5 | 0.5 | [3] |
| Tipranavir | -11.5 | 1.9 | [3] |
| Darunavir | -10.9 | 1.1 | [3] |
Table 3: Kinase Inhibitors (HER2)
| Compound | Docking Score (FlexX) | In Vitro IC50 (nM) | Reference |
| Lapatinib | -32.36 | 10.8 | [4] |
| Tivozanib | Not Reported | 0.21 | [4] |
| Erlotinib | Not Reported | 2 | [4] |
| Gefitinib | Not Reported | 33 | [4] |
| Crizotinib | Not Reported | 24 | [4] |
| Ceritinib | Not Reported | 22 | [4] |
Logical Relationships in Cross-Validation
The fundamental principle of this cross-validation is to ascertain whether the computationally predicted binding affinity serves as a reliable proxy for the experimentally measured biological activity. A strong positive correlation between a more favorable docking score and a lower IC50 value validates the computational model.
Conclusion
Molecular docking is an invaluable asset in the drug discovery pipeline, offering a rapid and cost-effective means of screening large compound libraries. However, it is crucial to recognize that in silico results are predictive hypotheses that must be substantiated by experimental evidence. The cross-validation of molecular docking with robust in vitro enzyme inhibition assays is a critical step to ground these predictions in biological reality.
A strong correlation between docking scores and IC50 values not only validates the computational model but also provides a more reliable basis for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors. Conversely, a lack of correlation can highlight limitations in the docking protocol, scoring function, or the experimental assay, prompting further refinement of the models. By integrating these computational and experimental approaches, researchers can navigate the complexities of drug discovery with greater confidence and efficiency.
References
- 1. Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the corrosion inhibition efficiency of benzoylthiourea with known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the corrosion inhibition efficiency of benzoylthiourea compared to other well-established inhibitors. The data presented is compiled from various experimental studies to offer an objective performance benchmark. This document details the experimental methodologies, presents quantitative data in a comparative format, and visualizes the experimental workflow for evaluating corrosion inhibitors.
Comparative Performance Data
The following table summarizes the corrosion inhibition efficiency of this compound and its derivatives against known inhibitors such as thiourea, benzotriazole, and aniline. It is important to note that the experimental conditions, such as the specific metal alloy, inhibitor concentration, and temperature, may vary across different studies. This variability should be considered when making direct comparisons.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Test Method |
| This compound (BOTU) | 20# Steel | 15% HCl | 2 mmol/L | Not Specified | >83[1] | Weight Loss |
| 1-N-(1′-(1′,2′,4′-triazole))acetyl-4-N-benzoylthiosemicarbazide (TBU) | Mild Steel | 1 mol/L HCl | 1.0 × 10⁻³ mol/L | Not Specified | 97.5[2] | Weight Loss, Electrochemical |
| Thiourea | Mild Steel | 15% HCl | 250-1000 mg/L | 25 | Not explicitly stated, but protective effect noted to decrease with increased HCl and chlorine content. | Weight Loss, Polarization |
| Phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 × 10⁻³ M | 60 | 98.96[3][4] | Potentiodynamic Polarization, EIS |
| Benzotriazole (BTA) | Mild Steel | 1 M HCl | 25 mM | Not Specified | 80 - 98[1] | Polarization |
| 1-acetyl-1H-benzotriazole (ABTZ) | Mild Steel | 1M HCl | 500 ppm | Not Specified | 80.55[5] | Potentiodynamic Polarization |
| 5-methyl-1H-benzotriazole (MHB) | Low Carbon Steel | 1 M HCl | Not Specified | 25 | up to 80[6] | Electrochemical |
| Aniline Derivative | Mild Steel | 1 M HCl | 0.05 mM | Not Specified | 93.5[7][8] | Weight Loss, Electrochemical |
Experimental Protocols
The data presented in this guide are primarily derived from three key experimental techniques: Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS). The general protocols for these methods are outlined below.
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The pre-weighed coupons are suspended in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specified concentration and temperature for a set duration.
-
Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): IE% = [ (W₀ - Wᵢ) / W₀ ] × 100 Where:
-
W₀ is the weight loss of the steel in the uninhibited solution.
-
Wᵢ is the weight loss of the steel in the inhibited solution.
-
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current (Icorr) and potential (Ecorr) and to understand the kinetic behavior of the anodic and cathodic reactions.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) to allow the open-circuit potential (OCP) to stabilize. A potentiodynamic scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate.
-
Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel plots of the polarization curves.
-
Calculation of Inhibition Efficiency (IE%): IE% = [ (i'corr - icorr) / i'corr ] × 100 Where:
-
i'corr is the corrosion current density in the absence of the inhibitor.
-
icorr is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Procedure: After the OCP has stabilized, a small amplitude AC signal (typically 10 mV) is applied to the system over a wide range of frequencies.
-
Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate.
-
Calculation of Inhibition Efficiency (IE%): IE% = [ (Rct - R'ct) / Rct ] × 100 Where:
-
Rct is the charge transfer resistance in the presence of the inhibitor.
-
R'ct is the charge transfer resistance in the absence of the inhibitor.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures and the relationship between the key concepts in corrosion inhibition studies.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of action for this compound as a corrosion inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation on the corrosion inhibition of two newly-synthesized thioureas to mild steel in 1 mol/L HCl solution | Semantic Scholar [semanticscholar.org]
- 3. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Benzoylthiourea
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for benzoylthiourea, emphasizing safe handling practices and regulatory compliance.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed.[1][2] It is a white, odorless, crystalline solid.[1][3] Adherence to strict safety protocols is essential when handling this compound to minimize exposure risks.
Table 1: this compound Hazard Information
| Hazard Classification | GHS Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be followed within a laboratory setting by trained personnel.
1. Personal Protective Equipment (PPE) and Handling Precautions:
-
Before handling this compound for disposal, it is mandatory to wear appropriate personal protective equipment. This includes, but is not limited to, nitrile rubber gloves, safety goggles or a face shield, and a lab coat.[1]
-
Ensure adequate ventilation in the area where the waste is being handled to avoid the formation and inhalation of dust.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1] Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke in the designated handling area.[1][2]
2. Waste Segregation and Collection:
-
All this compound waste, including unused product, contaminated materials (such as pipette tips, weighing paper, and paper towels from spill cleanup), and empty containers, must be collected in a designated waste container.
-
It is crucial to avoid mixing this compound waste with other chemical waste streams to prevent unintended reactions.
-
Whenever possible, leave the chemical in its original container.
3. Container Labeling and Storage:
-
The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound".
-
The container must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated location.[1]
-
Store the waste container away from incompatible materials, though specific incompatibilities are not prominently noted in standard safety data sheets.[3]
4. Spill Management:
-
In the event of a spill, prevent the generation of dust.
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as contaminated waste.
-
Prevent the spilled material from entering drains or waterways.
5. Final Disposal:
-
The ultimate step for the disposal of this compound is to transfer the collected waste to an approved and licensed hazardous waste disposal facility.[1][2]
-
All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.
-
Handle uncleaned containers with the same precautions as the product itself.
Experimental Protocols:
The provided search results do not contain specific experimental protocols for the chemical neutralization or deactivation of this compound. The standard and recommended procedure is containment and disposal via a certified waste management contractor.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Personal protective equipment for handling Benzoylthiourea
This guide provides immediate, essential safety and logistical information for handling Benzoylthiourea in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed.[1][2][3][4][5] Some sources also indicate that it may cause an allergic skin reaction and can be harmful if inhaled[6]. Adherence to proper personal protective equipment (PPE) protocols is crucial to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Protection Against |
| Hand Protection | Nitrile rubber gloves. | Skin contact |
| Eye/Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[7] | Eye contact |
| Skin and Body | Long-sleeved clothing. | Skin contact |
| Respiratory | Not required under normal laboratory conditions with adequate ventilation. For large-scale use or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended. | Inhalation of dust particles |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Ensure adequate ventilation in the work area.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3][4][5]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][3][4][5]
Storage:
-
Store in a dry, cool, and well-ventilated place.[7]
-
Keep containers tightly closed when not in use.[7]
-
Store away from incompatible materials and sources of heat.[8]
Emergency and First Aid Measures
Immediate and appropriate first aid is essential in the event of accidental exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell.[1][2][3][4][5] Rinse mouth with water.[1][2][3][4][5][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms occur.[2][7] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[2][7] |
| Eye Contact | Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination.
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2][3][4][5]
-
Environmental Precautions: Do not allow the substance to be released into the environment.[2] Do not empty into drains.[8]
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. N-Benzoylthiourea | 614-23-3 | TCI AMERICA [tcichemicals.com]
- 4. N-Benzoylthiourea | 614-23-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. N-Benzoylthiourea | 614-23-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | C8H8N2OS | CID 2735473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.fi [fishersci.fi]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
